Product packaging for Benanomicin A(Cat. No.:CAS No. 116249-65-1)

Benanomicin A

Cat. No.: B055256
CAS No.: 116249-65-1
M. Wt: 827.7 g/mol
InChI Key: GOYUMGXIFMGKFN-NUVDETJMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benanomicin A is a structurally unique ansamycin-type antibiotic isolated from Actinomadura species, recognized for its potent antifungal activity and specific utility in fundamental biological research. Its primary research value lies in its high-affinity binding to glycosylphosphatidylinositol (GPI)-anchored proteins, effectively interfering with their functional assembly into the cell wall of fungi, particularly Candida albicans. This specific mechanism of action, which involves the inhibition of GPI-dependent cell wall construction, leads to a rapid loss of cell wall integrity and subsequent fungicidal effects. Consequently, this compound serves as an indispensable pharmacological tool for elucidating the complex biosynthetic pathways of GPI-anchored proteins, studying fungal cell wall dynamics, and investigating mechanisms of antifungal resistance. Its application extends to screening for novel antifungal targets and exploring the role of GPI-anchored proteins in other eukaryotic systems, providing critical insights for microbiology, cell biology, and immunology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H41NO19 B055256 Benanomicin A CAS No. 116249-65-1

Properties

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUMGXIFMGKFN-NUVDETJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317567
Record name Benanomicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116249-65-1
Record name Benanomicin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116249-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benanomicin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benanomicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Benanomicin A Biosynthesis Pathway in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A, a member of the pradimicin family of antibiotics, is a polyketide-derived natural product synthesized by actinomycetes. These compounds exhibit significant antifungal and antiviral activities, making their biosynthetic pathway a subject of considerable interest for the discovery of novel therapeutic agents and the development of engineered analogues. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and precursor molecules involved in its formation. The information presented herein is based on studies of the closely related and co-synthesized pradimicin antibiotics, with which benanomicins share a common biosynthetic origin.

Core Biosynthetic Machinery: The Pradimicin/Benanomicin Gene Cluster

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) gene cluster. While the specific gene cluster for a benanomicin-producing strain has not been fully sequenced and annotated in publicly available literature, the highly homologous pradimicin biosynthetic gene cluster from Actinomadura hibisca P157-2 provides a robust model. This cluster spans approximately 39 kb and contains 28 open reading frames (ORFs) that encode the enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of sugar and amino acid moieties.[1][2]

Table 1: Putative Functions of Open Reading Frames (ORFs) in the Pradimicin/Benanomicin Biosynthetic Gene Cluster
ORFProposed FunctionHomology/Evidence
prmAKetosynthase α (KSα)Core enzyme of the minimal PKS, involved in the initial steps of polyketide chain elongation. Gene inactivation proven to abolish pradimicin production.[1][2]
prmBKetosynthase β (KSβ)/Chain Length Factor (CLF)Core enzyme of the minimal PKS, determines the length of the polyketide chain. Gene inactivation proven to abolish pradimicin production.[1][2]
prmCAcyl Carrier Protein (ACP)Core enzyme of the minimal PKS, carries the growing polyketide chain.[1]
prmDAromatase/CyclaseInvolved in the cyclization and aromatization of the polyketide backbone.[1]
prmEOxygenase/MonooxygenasePutative tailoring enzyme involved in hydroxylation or other oxidative modifications of the polyketide intermediate.[1]
prmFDehydratasePutative tailoring enzyme involved in removing water molecules during the modification of the polyketide backbone.
prmGKetoreductasePutative tailoring enzyme responsible for the reduction of keto groups in the polyketide intermediate.
prmHOxygenase/MonooxygenasePutative tailoring enzyme.[1]
prmIOxygenase/MonooxygenasePutative tailoring enzyme.[1]
prmJCytochrome P450 Hydroxylase (C-5)Specifically introduces a hydroxyl group at the C-5 position of the aglycone precursor.
prmKCyclaseInvolved in the proper folding and cyclization of the polyketide chain.[1]
prmLCyclaseWorks in conjunction with other cyclases to form the characteristic ring structure.[1]
prmMMethyltransferasePutatively involved in the methylation of the aglycone or sugar moieties.
prmND-alanine LigaseAttaches the D-alanine moiety to the polyketide core. Shows relaxed substrate specificity, also accepting D-serine.
prmOGlycosyltransferaseInvolved in the attachment of the sugar units to the aglycone.
prmP1Sugar biosynthesis enzymeInvolved in the synthesis of the deoxysugar precursors.
prmP2Sugar biosynthesis enzymeInvolved in the synthesis of the deoxysugar precursors.
prmP3Acetyl-CoA carboxylase componentSupplies the malonyl-CoA extender units for polyketide synthesis. Disruption leads to decreased pradimicin production.[1][2][3]
prmQGlycosyltransferaseInvolved in the attachment of the sugar units to the aglycone.
prmR1ABC transporterConfers resistance to the produced antibiotic, likely by exporting it out of the cell.
prmR2ABC transporterConfers resistance to the produced antibiotic.
prmS1Sugar biosynthesis enzymeInvolved in the synthesis of the deoxysugar precursors.
prmS2Sugar biosynthesis enzymeInvolved in the synthesis of the deoxysugar precursors.
prmS3Sugar biosynthesis enzymeInvolved in the synthesis of the deoxysugar precursors.
prmTThioesteraseInvolved in the release of the completed polyketide chain from the ACP.
prmURegulatory proteinPutative regulator of gene cluster expression.
prmVTransporterPutative transporter protein.
prmWCytochrome P450 Hydroxylase (C-6)Specifically introduces a hydroxyl group at the C-6 position of the aglycone precursor. Works synergistically with PdmJ.

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound, in parallel with pradimicins, is a multi-step process involving the formation of a polyketide aglycone, followed by a series of tailoring reactions including hydroxylations, glycosylations, and the attachment of a D-alanine moiety. The proposed pathway has been elucidated through feeding studies with labeled precursors and the analysis of metabolites accumulated by blocked mutants of Actinomadura species.[4]

Assembly of the Polyketide Backbone

The pathway commences with the synthesis of a dodecaketide chain by the type II PKS, utilizing acetyl-CoA as a starter unit and malonyl-CoA as extender units. The minimal PKS, comprising the ketosynthase subunits PrmA and PrmB, and the acyl carrier protein PrmC, iteratively condenses these precursors. The length of the polyketide chain is determined by the PrmB subunit.

Cyclization and Aromatization

The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by the cyclases PrmD, PrmK, and PrmL, to form the characteristic dihydrobenzo[a]naphthacenequinone core of the aglycone.

Tailoring of the Aglycone

The aglycone intermediate undergoes several crucial modifications:

  • Hydroxylation: Two cytochrome P450 hydroxylases, PrmJ and PrmW, act synergistically to introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively.

  • Methylation: A putative methyltransferase, PrmM, is believed to be responsible for the methylation of the aglycone. The inhibition of this step by sinefungin, an inhibitor of methyltransferases, leads to the accumulation of demethylated intermediates.[4]

Attachment of D-alanine

The amino acid ligase, PrmN, catalyzes the attachment of a D-alanine residue to the carboxyl group of the aglycone. This enzyme exhibits some flexibility, as it can also incorporate D-serine.

Glycosylation

The final steps in the biosynthesis involve the attachment of sugar moieties. The pradimicin/benanomicin gene cluster contains several genes predicted to be involved in the biosynthesis of deoxysugars (prmP1, prmP2, prmS1, prmS2, prmS3) and their transfer to the aglycone by glycosyltransferases (prmO, prmQ). The specific glycosylation pattern is a key determinant of the final product, distinguishing different members of the pradimicin and benanomicin family.

The divergence between the benanomicin and pradimicin pathways likely occurs at the level of these tailoring reactions, particularly in the glycosylation and methylation steps. Different substrate specificities of the glycosyltransferases and methyltransferases in the respective producing strains could lead to the distinct structures of benanomicins and pradimicins.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA pks_complex Type II PKS (PrmA, PrmB, PrmC) acetyl_coa->pks_complex malonyl_coa Malonyl-CoA malonyl_coa->pks_complex d_alanine D-Alanine ligase D-alanine Ligase (PrmN) d_alanine->ligase sugar_precursors Sugar Precursors glycosyltransferases Glycosyltransferases (PrmO, Q) sugar_precursors->glycosyltransferases polyketide Linear Dodecaketide pks_complex->polyketide cyclized_aglycone Cyclized Aglycone polyketide->cyclized_aglycone Cyclization/ Aromatization hydroxylated_aglycone Hydroxylated Aglycone cyclized_aglycone->hydroxylated_aglycone Hydroxylation & Methylation alaninated_aglycone Alaninated Aglycone hydroxylated_aglycone->alaninated_aglycone benanomicin_a This compound alaninated_aglycone->benanomicin_a Glycosylation cyclases Cyclases (PrmD, K, L) hydroxylases Hydroxylases (PrmJ, W) methyltransferase Methyltransferase (PrmM) Mutant Generation Workflow start Spore Suspension of Producing Strain mutagenesis Mutagenesis (NTG/UV) start->mutagenesis screening Screening for Non-producers mutagenesis->screening characterization Characterization of Accumulated Metabolites (TLC, HPLC) screening->characterization end Blocked Mutants characterization->end Regulatory Cascade nutritional_signals Nutritional Signals (Carbon, Nitrogen, Phosphate) global_regulators Global Regulators (e.g., AfsR-like) nutritional_signals->global_regulators pathway_regulator Pathway-Specific Regulator (PrmU) global_regulators->pathway_regulator gene_cluster Benanomicin/Pradimicin Biosynthetic Gene Cluster pathway_regulator->gene_cluster Activation/Repression benanomicin This compound Production gene_cluster->benanomicin

References

Unraveling the Architecture of Benanomicin A: A Technical Guide to its Structural Elucidation and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benanomicin A, a member of the benanomicin-pradimicin class of antibiotics, has garnered significant interest within the scientific community for its potent antifungal properties. This technical guide provides an in-depth exploration of the structural elucidation of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Structure and Spectroscopic Fingerprints

The definitive structure of this compound was established through a combination of spectroscopic analysis, chemical degradation, and ultimately confirmed by total synthesis. Its complex architecture features a benzo[a]naphthacenequinone core, a D-alanine moiety, and a unique disaccharide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in deciphering the intricate connectivity and stereochemistry of this compound. While a complete, publicly available, tabulated dataset of all proton (¹H) and carbon-¹³ (¹³C) chemical shifts and coupling constants is not readily found in a single source, analysis of published literature and spectral databases allows for the compilation of characteristic resonance regions.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for the Core Moieties of this compound.

Moiety Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzo[a]naphthacenequinone Aromatic Protons7.0 - 8.5110 - 150
Quinone Carbonyls-180 - 190
Methine/Methylene Protons2.5 - 5.530 - 80
D-Alanine α-Proton3.5 - 4.5~50
Methyl Protons1.2 - 1.8~17
Carbonyl Carbon-~175
Disaccharide Anomeric Protons4.5 - 5.595 - 105
Other Sugar Protons3.0 - 4.560 - 80

Note: These are approximate ranges and can vary based on the solvent and specific analog.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and the identification of its constituent parts. Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly employed techniques.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
[M+H]⁺Protonated molecular ionConfirms molecular weight
[M-Disaccharide+H]⁺Loss of the entire sugar moietyIdentifies the aglycone
[M-Disaccharide-Alanine+H]⁺Loss of both sugar and amino acidIsolates the quinone core
Fragment of the disaccharideCleavage of the glycosidic bondConfirms sugar identity

Experimental Protocols: A Methodological Overview

The structural elucidation of this compound relies on a series of well-defined experimental procedures. The following sections provide a generalized overview of the key methodologies.

Isolation and Purification of Benanomicins

Benanomicins are naturally produced by actinomycetes, such as Actinomadura sp.. The isolation and purification process is critical for obtaining pure compounds for structural analysis.

Experimental Workflow: Isolation and Purification of this compound

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fermentation Culture of Actinomadura sp. Centrifugation Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation SolventExtraction Extraction of supernatant with organic solvent (e.g., ethyl acetate) Centrifugation->SolventExtraction Concentration Concentration of organic extract SolventExtraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel HPLC Preparative High-Performance Liquid Chromatography (HPLC) SilicaGel->HPLC PureBenanomicinA Pure this compound HPLC->PureBenanomicinA

Caption: A generalized workflow for the isolation and purification of this compound.

Protocol Details:

  • Fermentation: Actinomadura sp. is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of benanomicins.

  • Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant, containing the secreted benanomicins, is then extracted with an immiscible organic solvent like ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Silica Gel Chromatography: An initial separation based on polarity is performed using a silica gel column with a gradient of solvents.

    • Preparative HPLC: Final purification is typically achieved using reversed-phase preparative HPLC, which separates compounds based on their hydrophobicity.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry:

  • Sample Introduction: The purified compound is introduced into the mass spectrometer via a suitable ionization source (e.g., FAB or ESI).

  • Mass Analysis: The mass-to-charge ratios of the molecular ion and its fragments are determined.

  • Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of different parts of the molecule.

This compound Analogs: Structural Variations and Significance

Several analogs of this compound have been isolated or synthesized, providing valuable insights into the structure-activity relationship (SAR) of this class of compounds.

  • Benanomicin B: Differs from this compound in the sugar moiety, providing a key comparison point for understanding the role of the disaccharide in biological activity.

  • Dexylosylthis compound: Lacks the terminal xylose unit, allowing for the assessment of the importance of the complete disaccharide for antifungal efficacy.

  • Synthetic Amino Acid Analogs: Researchers have synthesized analogs with different amino acids in place of D-alanine to explore the impact of this moiety on the compound's properties.

Mechanism of Antifungal Action: A Signaling Pathway Perspective

This compound exerts its antifungal effect, particularly against Saccharomyces cerevisiae, through a multi-faceted mechanism targeting the fungal cell membrane and associated enzymes.[1]

Proposed Antifungal Mechanism of this compound

G cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Membrane cluster_2 Intracellular Effects BenanomicinA This compound Mannoproteins Mannoproteins on Fungal Cell Wall/Membrane BenanomicinA->Mannoproteins Binds to H_ATPase Plasma Membrane H+-ATPase BenanomicinA->H_ATPase Directly Inhibits MembraneDisruption Disruption of Membrane Integrity Mannoproteins->MembraneDisruption Leads to PermeabilityIncrease Increased Permeability MembraneDisruption->PermeabilityIncrease ATPase_Inhibition Inhibition of H+-ATPase Activity H_ATPase->ATPase_Inhibition IonLeakage Leakage of K+ ions and ATP PermeabilityIncrease->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath ATPase_Inhibition->CellDeath

Caption: The proposed mechanism of antifungal action of this compound.

The primary steps in the antifungal action of this compound are:

  • Binding to Mannoproteins: this compound initially binds to mannan or mannoproteins present on the surface of the fungal cell wall and membrane.[1]

  • Membrane Disruption: This binding leads to a disruption of the cell membrane's integrity.[1]

  • Increased Permeability: The compromised membrane becomes more permeable, resulting in the leakage of essential intracellular components such as potassium ions (K⁺) and ATP.[1]

  • Inhibition of H⁺-ATPase: this compound also directly inhibits the activity of the plasma membrane H⁺-ATPase, an essential enzyme for maintaining the electrochemical gradient across the fungal cell membrane.[1]

  • Cell Death: The cumulative effect of ion leakage, ATP depletion, and disruption of the proton gradient ultimately leads to fungal cell death.[1]

This detailed understanding of the structure and mechanism of this compound and its analogs is crucial for the rational design of new and more effective antifungal agents in the ongoing battle against fungal infections.

References

Benanomicin A: A Technical Guide on its Antifungal and Antiviral Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A, an antibiotic produced by Actinomadura sp., has demonstrated significant potential as both an antifungal and antiviral agent. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antifungal Activity

This compound exhibits a broad spectrum of fungicidal activity against a variety of pathogenic yeasts and molds. Its primary mechanism of action involves a unique interaction with the fungal cell wall, leading to cell death.

Quantitative Antifungal Data

The in vitro antifungal efficacy of this compound has been evaluated against a range of fungal species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth, are summarized below.

Fungal SpeciesStrain(s)MIC Range (µg/mL)Reference
Candida albicansVarious clinical isolates0.2 - 6.25[1]
Cryptococcus neoformansVarious clinical isolates0.05 - 1.56[1]
Aspergillus fumigatusVarious clinical isolates0.78 - 12.5[1]
Aspergillus nigerVarious clinical isolates3.13 - 25[1]
Trichophyton rubrumVarious clinical isolates0.1 - 0.78[1]
Saccharomyces cerevisiaeLaboratory strain~MIC[2]
Mechanism of Antifungal Action

The fungicidal effect of this compound is primarily attributed to its ability to bind to mannan, a major polysaccharide component of the fungal cell wall.[3][4] This binding is a critical initiating event that leads to a cascade of downstream effects culminating in cell death.

Key Steps in the Antifungal Mechanism:

  • Binding to Mannan: this compound selectively recognizes and binds to mannan residues on the fungal cell surface.[3] This interaction is a key determinant of its antifungal specificity.

  • Cell Wall Stress: The binding of this compound to mannan is thought to induce structural changes in the cell wall, leading to cell wall stress.

  • Membrane Permeabilization: This stress ultimately disrupts the integrity of the plasma membrane, leading to increased permeability.[2]

  • Ion Leakage and Metabolic Disruption: The compromised membrane allows for the leakage of essential intracellular ions, such as potassium (K+), and disrupts critical metabolic processes.[2]

  • Cell Death: The culmination of these events leads to fungal cell death.

dot

Antifungal_Mechanism Benanomicin_A This compound Binding Binding Benanomicin_A->Binding Fungal_Cell_Wall Fungal Cell Wall (Mannan) Fungal_Cell_Wall->Binding Cell_Wall_Stress Cell Wall Stress Binding->Cell_Wall_Stress Membrane_Permeabilization Plasma Membrane Permeabilization Cell_Wall_Stress->Membrane_Permeabilization Ion_Leakage K+ Efflux & Metabolic Disruption Membrane_Permeabilization->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Antifungal Mechanism of this compound.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on established broth microdilution techniques.[5][6]

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
  • A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.
  • The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard) using a spectrophotometer.
  • The standardized suspension is further diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
  • Control wells (drug-free and organism-free) are included.
  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture Inoculum_Prep 2. Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution 3. This compound Dilution Drug_Dilution->Inoculation Incubation 5. Incubation MIC_Determination 6. MIC Determination Incubation->MIC_Determination

Caption: Workflow for HIV-1 Syncytium Inhibition Assay.

Conclusion

This compound presents a promising scaffold for the development of novel antifungal and antiviral therapeutics. Its unique mechanism of targeting the fungal cell wall mannan offers a selective advantage. Further research is warranted to fully elucidate its antiviral mechanism and to optimize its therapeutic potential through medicinal chemistry efforts. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of mycology, virology, and drug discovery.

References

In Vitro Spectrum of Activity of Benanomicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benanomicin A, a benzo[a]naphthacenequinone antibiotic produced by Actinomadura spadix, exhibits a broad spectrum of in vitro activity primarily directed against a wide range of pathogenic fungi. Its mechanism of action involves binding to mannan components of the fungal cell wall, leading to membrane disruption and inhibition of essential enzymes. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative data on its antifungal spectrum, detailed experimental protocols for susceptibility testing, and a discussion of its known mechanisms and effects on host-pathogen interactions.

Antifungal Spectrum of Activity

This compound has demonstrated a broad and potent antifungal activity, proving effective against a variety of yeasts, dimorphic fungi, dematiaceous fungi, aspergilli, and dermatophytes. Its action is characterized as fungicidal.[1] The in vitro efficacy of this compound is often compared to that of Amphotericin B, a widely used antifungal agent.

Quantitative Antifungal Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of this compound against various fungal pathogens as reported in the scientific literature.

Table 1: In Vitro Antifungal Activity of this compound against Pathogenic Yeasts

Fungal SpeciesNumber of Strains TestedThis compound MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Candida albicans151.25 - 100.16 - 1.25
Candida tropicalis52.5 - 100.31 - 1.25
Candida parapsilosis55 - 100.16 - 0.63
Candida glabrata55 - 200.31 - 1.25
Cryptococcus neoformans100.63 - 50.16 - 0.63
Rhodotorula rubra11.250.63

Table 2: In Vitro Antifungal Activity of this compound against Molds and Dimorphic Fungi

Fungal Group/SpeciesNumber of Strains TestedThis compound MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Dimorphic Fungi
Sporothrix schenckii52.5 - 50.63 - >80
Blastomyces dermatitidis310 - 200.16
Histoplasma capsulatum3200.16 - 0.31
Dematiaceous Fungi 235 - 800.31 - 10
Aspergilli
Aspergillus fumigatus610 - 400.63 - 1.25
Aspergillus flavus410 - 400.63 - 2.5
Dermatophytes 192.5 - 800.31 - 10
Zygomycetes 12>800.31 - 5

Note: Data compiled from descriptive ranges in scientific literature. Specific values may vary based on testing conditions.

Antibacterial Spectrum of Activity

Mechanism of Action and Cellular Effects

This compound's primary mechanism of action is the disruption of fungal cell membrane integrity and function. This is achieved through a multi-step process:

  • Binding to Mannan: this compound preferentially binds to mannan and glycomannan components of the fungal cell wall.[2] This interaction is crucial for its antifungal activity and is dependent on the presence of calcium ions.[2]

  • Membrane Disruption: This binding leads to a deterioration of the normal structure and function of the fungal cell membrane, particularly in growing or metabolically active cells.[3] This results in increased membrane permeability, leading to the leakage of intracellular components such as K+ and ATP.[3]

  • Enzyme Inhibition: this compound has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane.[3] This inhibition disrupts essential cellular processes that rely on the proton gradient.

Benanomicin_A This compound Fungal_Cell_Wall Fungal Cell Wall (Mannan/Glycomannan) Benanomicin_A->Fungal_Cell_Wall Binds to H_ATPase H⁺-ATPase Benanomicin_A->H_ATPase Inhibits Ca2 Ca²⁺ Ca2->Fungal_Cell_Wall Cell_Membrane Cell Membrane Fungal_Cell_Wall->Cell_Membrane Interacts with Cell_Membrane->H_ATPase Contains Membrane_Disruption Membrane Disruption & Permeability Increase Cell_Membrane->Membrane_Disruption Leads to Cell_Death Fungicidal Action (Cell Death) H_ATPase->Cell_Death Leakage Leakage of K⁺, ATP Membrane_Disruption->Leakage Leakage->Cell_Death

Caption: Mechanism of action of this compound.

Effects on Host-Pathogen Interactions: Phagocytosis

Beyond its direct fungicidal activity, this compound has been observed to modulate the host immune response to fungal pathogens. Specifically, it increases the susceptibility of Candida albicans to phagocytosis by murine macrophages.[4] This effect is not due to the stimulation of macrophages but rather a modification of the fungal cell surface. Treatment with this compound significantly decreases the cell-surface hydrophobicity of C. albicans, which is believed to make the yeast cells more susceptible to engulfment by phagocytes.[4]

Benanomicin_A This compound Candida Candida albicans Cell Benanomicin_A->Candida Binds to Surface_Hydrophobicity Decreased Cell Surface Hydrophobicity Candida->Surface_Hydrophobicity Induces Macrophage Macrophage Surface_Hydrophobicity->Macrophage Increases susceptibility to Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis Results in

Caption: this compound's effect on phagocytosis.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of the Minimum Inhibitory Concentration (MIC) for this compound against fungal isolates is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts or M38 for filamentous fungi, with appropriate modifications.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound sodium salt

  • Sterile, 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution. Further dilute in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions.

  • Preparation of Fungal Inoculum:

    • For yeasts, subculture the isolate onto Sabouraud dextrose agar and incubate at 35°C. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

    • For molds, grow the isolate on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute in RPMI-1640 medium to the final inoculum concentration.

  • Microtiter Plate Preparation:

    • Add a defined volume of RPMI-1640 medium to all wells of the 96-well plate.

    • Add the starting concentration of this compound to the first column of wells.

    • Perform serial twofold dilutions of this compound across the plate.

    • Leave a column of wells without the drug to serve as a growth control.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for slow-growing molds.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% inhibition for azoles against yeasts) compared to the growth control. This can be determined visually or by using a microplate reader to measure absorbance.

cluster_prep Preparation cluster_assay Assay Setup Drug_Prep Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate Drug_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation MIC_Reading Read MIC (Visual or Spectrophotometric) Incubation->MIC_Reading

References

The Lectin-Like Binding of Benanomicin A to Fungal Mannans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is a potent antifungal antibiotic known for its unique mechanism of action, which involves the specific recognition and binding to mannans on the surface of fungal cells. This interaction is a critical first step leading to fungal cell death, making it a compelling subject for research and drug development. This technical guide provides an in-depth overview of the binding of this compound to fungal cell mannans, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action.

Quantitative Data on this compound Activity

Fungal GroupRepresentative GeneraGeneral MIC Range of this compoundReference
YeastsCandida, Cryptococcus, Rhodotorula, TrichosporonComparable to Amphotericin B for some genera, but can be 2 to 8-fold higher for others.[1]
Dimorphic FungiSporothrixComparable to Amphotericin B.[1]
Dematiaceous FungiVariousBroadly active.[1]
AspergilliAspergillusBroadly active.[1]
DermatophytesVariousComparable to Amphotericin B for some species.[1]
ZygomycetesVariousGenerally not susceptible.[1]

Table 1: Summary of in-vitro Antifungal Activity of this compound.

Structure-Activity Relationship

The binding of this compound to fungal mannans is highly dependent on its chemical structure. Studies involving structural analogs have elucidated key functional groups required for both binding and antifungal activity.

Structural MoietyImportance for Binding and Antifungal ActivityReference
Carboxylic acid in the D-alanine moietyEssential[2]
Sugar moietyEssential[2]
Amino substituent on the sugar moietyCan be replaced with a hydroxyl group without loss of activity.[2]

Table 2: Structure-Activity Relationship of this compound.

Proposed Mechanism of Action

The antifungal action of this compound is initiated by its lectin-like binding to mannose residues of mannoproteins in the fungal cell wall and cell membrane.[3][4] This binding is dependent on the presence of calcium ions (Ca²⁺).[2] The related compound, pradimicin, is known to form a ternary complex with D-mannoside and calcium, and it is proposed that this compound acts similarly.[5][6] Following this binding event, the integrity of the fungal cell membrane is compromised, leading to a cascade of downstream effects that result in cell death.

Key Downstream Events:
  • Disruption of Cell Permeability: The binding of this compound leads to the leakage of intracellular potassium ions (K⁺) and ATP in growing fungal cells.[4]

  • Inhibition of Nutrient Uptake: A substantial inhibition of 6-deoxy-glucose uptake by yeast cells has been observed.[4]

  • Inhibition of H⁺-ATPase: this compound inhibits the in-vitro activity of H⁺-ATPase from yeast cell membranes.[4]

  • Increased Susceptibility to Phagocytosis: Treatment with this compound has been shown to decrease the cell-surface hydrophobicity of Candida albicans, leading to increased susceptibility to phagocytosis by macrophages.[7]

Benanomicin_A_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Benanomicin_A This compound Mannan Mannan on Mannoproteins Benanomicin_A->Mannan Binds H_ATPase H⁺-ATPase Benanomicin_A->H_ATPase Inhibits Ca2 Ca²⁺ Ca2->Mannan Binds Membrane Cell Membrane Mannan->Membrane Disrupts Integrity K_leakage K⁺ Leakage Membrane->K_leakage Causes ATP_leakage ATP Leakage Membrane->ATP_leakage Causes Cell_Death Fungal Cell Death H_ATPase->Cell_Death Contributes to K_leakage->Cell_Death ATP_leakage->Cell_Death Mannan_Purification_Workflow Crude_Extract Crude Fungal Extract Add_Benanomicin Add 0.2% this compound in 0.2 M CaCl₂ (Stir for 2 hours) Crude_Extract->Add_Benanomicin Precipitate_Formation Formation of Red Precipitate (this compound-Mannan Complex) Add_Benanomicin->Precipitate_Formation Centrifugation1 Centrifuge (1450 x g, 10 min) Precipitate_Formation->Centrifugation1 Wash Wash Precipitate with 0.2 M CaCl₂ Centrifugation1->Wash Centrifugation2 Centrifuge Wash->Centrifugation2 Dissociation Dissociate Complex (e.g., with EDTA) Centrifugation2->Dissociation Dialysis Dialysis against Distilled Water Dissociation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Purified_Mannan Purified Mannan Lyophilization->Purified_Mannan

References

Benanomicin A: A Comprehensive Physicochemical Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is a naturally occurring antibiotic belonging to the benanomicin family, a group of compounds isolated from Actinomadura sp.[1]. It has garnered significant interest within the scientific community due to its potent antifungal and antiviral activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and relevant experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₉H₄₁NO₁₉[2]
Molecular Weight 827.7 g/mol [2]
Appearance Dark red powder[1]
Purity > 90% (HPLC)
CAS Number 116249-65-1[2]
Table 2: Solubility Profile of this compound
SolventSolubilitySource
DMSO Soluble[1]
DMF Soluble[1]
Methanol Poorly soluble[1]
Chloroform Poorly soluble[1]
Water Insoluble[1]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueDataSource
UV-Vis (λmax) 294 nm
¹H NMR Specific chemical shift data not readily available in the public domain.
¹³C NMR Specific chemical shift data not readily available in the public domain.
FT-IR Specific peak data not readily available in the public domain.

Note: While specific spectral data for this compound is not widely published, the subsequent sections detail the standard experimental protocols used to obtain such data.

Experimental Protocols

The following sections outline the detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for the analysis of natural products.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

  • A narrow melting point range is indicative of a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

  • ¹H NMR Spectroscopy:

    • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, given its solubility profile).

    • The solution is placed in an NMR tube.

    • The ¹H NMR spectrum is acquired using a high-field NMR spectrometer.

    • The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the number and connectivity of hydrogen atoms in the molecule.

  • ¹³C NMR Spectroscopy:

    • A more concentrated solution of this compound in a deuterated solvent is prepared.

    • The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.

    • The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • A small amount of dry this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is placed in the FT-IR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • The absorption bands (peaks) are analyzed to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups.

Mechanism of Action and Experimental Workflows

Antifungal Mechanism of Action

This compound exerts its antifungal activity primarily by targeting the fungal cell wall. Its mechanism involves a specific interaction with mannan, a major component of the fungal cell wall. This binding disrupts the integrity of the cell wall and the underlying cell membrane, leading to increased permeability. The compromised cell membrane results in the leakage of essential intracellular components, such as ions and ATP, ultimately causing fungal cell death.[3][4]

This compound Antifungal Mechanism of Action BenanomicinA This compound Binding Binding BenanomicinA->Binding FungalCellWall Fungal Cell Wall (Mannan Component) FungalCellWall->Binding Disruption Cell Wall and Membrane Disruption Binding->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Antifungal mechanism of this compound.
Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)

The following workflow outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_benanomicin Prepare serial dilutions of this compound dispense_benanomicin Dispense this compound dilutions into 96-well plate prep_benanomicin->dispense_benanomicin prep_inoculum Prepare standardized fungal inoculum add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum dispense_benanomicin->add_inoculum incubate Incubate at appropriate temperature and duration add_inoculum->incubate read_plate Visually or spectrophotometrically read the plate for growth incubate->read_plate determine_mic Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Workflow for antifungal susceptibility testing.

Conclusion

This compound continues to be a compound of significant interest due to its potent biological activities. This guide provides a foundational understanding of its physicochemical properties and the standard methodologies used for their characterization. The elucidation of its mechanism of action offers a basis for further research into its therapeutic potential. The provided experimental workflows serve as a practical guide for researchers investigating the antifungal properties of this and other natural products. Further research is warranted to fully characterize its spectral properties and to explore its full therapeutic potential.

References

The Production of Benanomicin A: A Technical Guide to its Natural Origin and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins and fermentation processes of Benanomicin A, a polyketide antibiotic with significant biological activity. This document provides a comprehensive overview of the producing microorganism, detailed experimental protocols for its cultivation and fermentation, and an analysis of its biosynthetic pathway.

Natural Origin of this compound

This compound is a secondary metabolite produced by the Gram-positive filamentous bacterium, Actinomadura sp. strain MH193-16F4.[1][2] This actinomycete has also been identified as a strain of Actinomadura spadix.[2] Actinomycetes are well-known producers of a wide array of bioactive compounds, including many clinically important antibiotics. The isolation of this compound from an Actinomadura species underscores the importance of this genus as a source of novel therapeutic agents.

Fermentation of Actinomadura sp. MH193-16F4 for this compound Production

The production of this compound is achieved through submerged fermentation of Actinomadura sp. MH193-16F4 under specific culture conditions. While detailed optimization data for this compound production is not extensively published, protocols for the fermentation of closely related Actinomadura species producing similar compounds, such as pradimicins, provide a strong basis for developing a successful fermentation strategy.

Experimental Protocol: Cultivation and Fermentation of Actinomadura sp. MH193-16F4

This protocol outlines the general steps for the cultivation and fermentation of Actinomadura sp. MH193-16F4 to produce this compound.

2.1.1. Inoculum Preparation:

  • A pure culture of Actinomadura sp. MH193-16F4 is grown on a suitable agar medium, such as ISP Medium 1 or 2, for 14-21 days to achieve mature growth.

  • A loopful of the mature culture is used to inoculate a seed broth. A typical seed broth formulation is provided in Table 1.

  • The seed culture is incubated with shaking (e.g., 200 RPM) for 5 days at 30°C.

2.1.2. Fermentation:

  • The biomass from the seed culture is harvested and used to inoculate the production fermentation medium.

  • The fermentation is carried out in a suitable fermenter with controlled parameters. Based on related processes, a temperature of 30°C and a pH range of 6.0-8.0 are recommended.

  • The fermentation is typically run for 10 days with agitation (e.g., 200 RPM).

Fermentation Medium Composition

The composition of the fermentation medium is critical for optimal production of this compound. While the exact medium for Actinomadura sp. MH193-16F4 is not publicly detailed, a representative medium for a related Actinomadura species producing a similar antibiotic is presented in Table 1. Optimization of carbon and nitrogen sources is a key strategy to enhance the yield of secondary metabolites.

Table 1: Representative Fermentation Medium Composition for Actinomadura Species

ComponentConcentration (g/L)Purpose
Seed Broth
Dextrose18Carbon Source
Soytone8Nitrogen Source
CaCO₃4Buffering Agent
Yeast Extract2Growth Factors
NaCl1Osmotic Balance
Fermentation Broth
Soluble Starch20Carbon Source
Casamino Acids8Nitrogen Source
CaCO₃3Buffering Agent
Proteose Peptone No. 32Nitrogen Source
Yeast Extract2Growth Factors
Dextrose1Carbon Source

Note: The pH of both media should be adjusted to approximately 7.3 before sterilization.

Optimization of Fermentation Parameters

To maximize the yield of this compound, several fermentation parameters can be optimized. The following table (Table 2) outlines key parameters and their potential impact on production, based on general principles of actinomycete fermentation.

Table 2: Key Fermentation Parameters for Optimization

ParameterTypical RangePotential Impact on this compound Production
pH 6.0 - 8.0Influences enzyme activity and nutrient uptake.
Temperature 28 - 37°CAffects microbial growth rate and enzyme stability.
Dissolved Oxygen AerobicEssential for the growth of aerobic actinomycetes.
Agitation 150 - 250 RPMEnsures proper mixing and oxygen transfer.
Carbon Source VariesDifferent carbon sources (e.g., glucose, starch, glycerol) can significantly affect yield.
Nitrogen Source VariesOrganic (e.g., soy peptone, yeast extract) and inorganic (e.g., ammonium salts) nitrogen sources impact growth and secondary metabolism.

Biosynthetic Pathway of this compound

This compound belongs to the pradimicin family of antibiotics, which are synthesized via a Type I polyketide synthase (PKS) pathway.[3] The biosynthesis involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes a series of modifications, including cyclization and glycosylation, to yield the final complex structure.

The biosynthetic pathway for the pradimicin-benanomicin family has been investigated, and a proposed pathway involves the conversion of early intermediates to either pradimicin A or this compound.[3]

Benanomicin_A_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS Type I Polyketide Synthase (PKS) Acetyl_CoA->PKS Starter unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Extender units Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Aglycone_Intermediate Aglycone Intermediate (e.g., Pradimicinone) Cyclization->Aglycone_Intermediate Glycosylation Glycosylation Aglycone_Intermediate->Glycosylation Benanomicin_A This compound Glycosylation->Benanomicin_A Pradimicin_A Pradimicin A Glycosylation->Pradimicin_A

Proposed biosynthetic pathway for this compound.

Experimental Workflow: From Isolation to Purified Compound

The overall process for obtaining pure this compound involves several key stages, from the initial isolation of the producing microorganism to the final purification of the antibiotic.

Benanomicin_A_Workflow Isolation Isolation of Actinomadura sp. MH193-16F4 from environmental sample Cultivation Cultivation on Agar Medium Isolation->Cultivation Inoculum Inoculum Preparation Cultivation->Inoculum Fermentation Submerged Fermentation Inoculum->Fermentation Extraction Extraction of This compound from Culture Broth Fermentation->Extraction Purification Purification by Chromatography Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Experimental workflow for this compound production.

Conclusion

This compound represents a valuable natural product with potential for further development. Understanding its natural origin and optimizing its production through fermentation are crucial steps in harnessing its therapeutic capabilities. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising antibiotic. Further research into the specific nutritional requirements and regulatory networks of Actinomadura sp. MH193-16F4 will be key to enhancing the industrial-scale production of this compound.

References

Benanomicin A Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of Benanomicin A, a potent antifungal antibiotic. This document summarizes the key structural features essential for its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism of action and synthetic pathways.

Core Structure-Activity Relationship Principles

This compound is a member of the benzo[a]naphthacenequinone class of antibiotics. Its complex structure, featuring a polycyclic aromatic core, a sugar moiety, and a D-alanine residue, offers multiple points for modification to probe its biological activity. Studies have revealed several key structural motifs that are critical for its antifungal and antiviral properties.

The primary mechanism of this compound's antifungal action involves its binding to mannans or mannoproteins on the surface of fungal cells. This interaction is thought to disrupt the normal structure and function of the cell membrane, particularly in growing or metabolically active cells, ultimately leading to cell death.[1][2]

Key findings from various studies indicate that both the D-alanine moiety and the sugar substituent are crucial for the biological activity of this compound.[3][4]

Data on Structure-Activity Relationships
Modification Effect on Antifungal Activity Reference
Removal of the free carboxyl group in the D-alanine moiety Essential for activity; removal leads to loss of function.[3]
Removal of the sugar moiety Essential for activity; at least one sugar moiety is required.[3]
Modification of the amino acid residue Tolerated to some extent; various amino acid analogs can be synthesized from a desalanine intermediate.[4]
Substitution of the amino group on the sugar moiety with a hydroxyl group Activity is retained, suggesting the amino group is not essential for the primary interaction.

Experimental Protocols

The evaluation of the antifungal activity of this compound and its analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method. The following is a detailed protocol based on established antifungal susceptibility testing standards.

Protocol: Broth Microdilution Antifungal Susceptibility Assay

1. Preparation of Fungal Inoculum:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are collected and suspended in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of this compound Analogs:

  • This compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC of each compound.

3. Assay Procedure:

  • 100 µL of the diluted fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted this compound analogs.

  • Each plate includes a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.

BenanomicinA_Mechanism BenA This compound Mannan Fungal Cell Wall Mannan/Mannoprotein BenA->Mannan Binding Membrane Fungal Cell Membrane Mannan->Membrane Interaction leads to Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Death Fungal Cell Death Disruption->Death Results in

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Workflow for SAR Studies

The logical workflow for conducting structure-activity relationship studies of this compound is depicted below.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start This compound or Core Precursor Mod_AA Modify D-alanine Moiety Start->Mod_AA Mod_Sugar Modify Sugar Moiety Start->Mod_Sugar Analogs Library of this compound Analogs Mod_AA->Analogs Mod_Sugar->Analogs MIC_Test Antifungal Susceptibility Testing (Broth Microdilution) Analogs->MIC_Test Activity_Data Quantitative Activity Data (MIC values) MIC_Test->Activity_Data SAR_Analysis Structure-Activity Relationship Analysis Activity_Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for this compound SAR studies.

References

Initial Findings on the Effects of Benanomicin A on Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the antifungal effects of Benanomicin A on Candida albicans. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound against Candida albicans and other fungal pathogens.

Table 1: In Vitro Fungicidal Activity of this compound against Candida albicans

Treatment ConcentrationExposure Time (hours)Percent Killing
12.5 mg/L (MIC)192%
299.7%
599.99%
25 mg/L5>99.99%
50 mg/L5>99.99%
Data sourced from a study comparing the in-vitro activity of this compound with Amphotericin B.[1]

Table 2: In Vivo Efficacy of this compound in Systemic Fungal Infections in Mice

Fungal PathogenThis compound ED₅₀ (mg/kg/day, s.c.)Amphotericin B ED₅₀ (mg/kg/day, s.c.)Fluconazole ED₅₀ (mg/kg/day, s.c.)
Candida albicans1.30--
Aspergillus fumigatus19.0--
Cryptococcus neoformans21.5--
ED₅₀ (Effective Dose 50) is the dose required to achieve a 50% therapeutic effect.[2] The study noted the efficacy of this compound against C. albicans was intermediate between that of Amphotericin B and fluconazole.[2]

Proposed Mechanism of Action

This compound exhibits a fungicidal mode of action primarily targeting the cell envelope of Candida albicans. The proposed mechanism involves several key steps:

  • Binding to Cell Surface Mannans: this compound binds to the mannan and/or mannoprotein components of the fungal cell wall.[3][4] This interaction is crucial for its antifungal activity.[3]

  • Alteration of Cell Surface Properties: This binding leads to a significant decrease in the cell-surface hydrophobicity of C. albicans.[5]

  • Increased Susceptibility to Phagocytosis: The reduction in surface hydrophobicity renders the fungal cells more susceptible to phagocytosis by macrophages.[5]

  • Cell Membrane Disruption: In metabolically active cells, this compound is thought to disrupt the structure and function of the cell membrane, leading to the leakage of intracellular ions such as K+ and ATP.[4]

  • Inhibition of H+-ATPase: Studies in Saccharomyces cerevisiae have shown that this compound inhibits the activity of H+-ATPase located in the cell membrane.[4] This would disrupt essential cellular processes that rely on proton gradients.

It is important to note that the precise intracellular signaling pathways in Candida albicans affected by this compound have not been fully elucidated in the reviewed literature.

BenanomicinA_Mechanism cluster_cell Candida albicans Cell BenanomicinA This compound Mannan Cell Wall Mannan/ Mannoprotein BenanomicinA->Mannan Binds to CellMembrane Cell Membrane BenanomicinA->CellMembrane Interacts with Hydrophobicity Decreased Cell-Surface Hydrophobicity Mannan->Hydrophobicity Leads to CellWall C. albicans Cell Wall MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption HTPase H+-ATPase Inhibition CellMembrane->HTPase Phagocytosis Increased Susceptibility to Phagocytosis Hydrophobicity->Phagocytosis Results in CellDeath Fungicidal Effect Phagocytosis->CellDeath IonLeakage Leakage of K+, ATP MembraneDisruption->IonLeakage HTPase->CellDeath IonLeakage->CellDeath

Caption: Proposed mechanism of action of this compound against Candida albicans.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on Candida albicans.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standardized broth microdilution method.

  • Preparation of C. albicans Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

  • Inoculation and Incubation:

    • Add the prepared C. albicans inoculum to each well containing the serially diluted this compound.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. The reading can be done visually or spectrophotometrically.

Phagocytosis Assay

This protocol outlines a method to assess the effect of this compound on the phagocytosis of C. albicans by macrophages.

  • Preparation of Macrophages:

    • Isolate murine peritoneal macrophages and seed them in a 24-well plate at a density of approximately 1 x 10⁵ cells/well.

    • Allow the macrophages to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of C. albicans:

    • Grow C. albicans overnight in yeast extract-peptone-dextrose (YPD) broth.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Opsonize the C. albicans cells by incubating them in pooled human serum.

  • This compound Treatment:

    • Pre-treat the opsonized C. albicans with a sub-inhibitory concentration of this compound for a defined period (e.g., 1 hour).

    • Alternatively, add this compound directly to the co-culture of macrophages and C. albicans.

  • Co-incubation:

    • Add the treated or untreated C. albicans to the macrophage-containing wells at a multiplicity of infection (MOI) of 1:1 or 5:1 (Candida to macrophage).

    • Incubate for 1-2 hours to allow for phagocytosis.

  • Quantification:

    • Wash the wells to remove non-phagocytosed C. albicans.

    • Lyse the macrophages with a sterile, cold hypotonic solution to release the ingested yeast.

    • Plate serial dilutions of the lysate on SDA plates to determine the number of viable intracellular C. albicans (CFU).

    • The phagocytic index can be calculated as the percentage of macrophages containing at least one yeast cell, and the number of yeast cells per macrophage can also be determined by microscopy.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis MIC MIC Determination FungicidalAssay Time-Kill Assay MIC->FungicidalAssay PermeabilityAssay Membrane Permeability (K+, ATP leakage) HTPaseAssay H+-ATPase Inhibition Assay CSH_Assay Cell-Surface Hydrophobicity PhagocytosisAssay Macrophage Phagocytosis Assay CSH_Assay->PhagocytosisAssay Informs InfectionModel Systemic Infection Model (e.g., Mouse) Efficacy Efficacy Assessment (ED50, Survival) InfectionModel->Efficacy Histopathology Histopathology InfectionModel->Histopathology Compound This compound Compound->MIC Compound->FungicidalAssay Compound->PermeabilityAssay Compound->HTPaseAssay Compound->CSH_Assay Compound->PhagocytosisAssay Compound->InfectionModel

Caption: General experimental workflow for evaluating this compound's antifungal activity.

References

Biological Properties of Benanomicin A Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A, a benzo[a]naphthacenequinone antibiotic produced by Actinomadura spadix, has demonstrated significant antifungal properties. Its unique structure and mechanism of action make it and its derivatives promising candidates for the development of new antifungal agents. This technical guide provides an in-depth overview of the biological properties of this compound and its analogues, focusing on their mechanism of action, structure-activity relationships, and available biological activity data. While extensive quantitative data for a wide range of derivatives remains limited in publicly accessible literature, this guide synthesizes the current understanding to inform future research and development efforts.

Antifungal Activity of this compound

This compound exhibits a broad spectrum of fungicidal activity against various pathogenic fungi. The following table summarizes the in vitro and in vivo activity of the parent compound, this compound.

Fungal SpeciesMIC (μg/mL)ED50 (mg/kg/day, s.c.)
Candida albicans0.2-1.561.30[1]
Cryptococcus neoformans0.2-0.7821.5[1]
Aspergillus fumigatus0.78-3.1319.0[1]
Trichophyton spp.0.2-0.78Not Reported
Sporothrix schenckii0.39Not Reported
Rhodotorula spp.0.39-1.56Not Reported
Geotrichum spp.0.78Not Reported

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that receives it. Data for this table is derived from multiple sources, and ranges may vary based on specific strains and testing conditions.

Mechanism of Antifungal Action

The primary mechanism of antifungal action of this compound involves its interaction with the fungal cell wall and membrane. This interaction leads to a cascade of events culminating in cell death.

Key Mechanistic Steps:
  • Binding to Mannan: this compound preferentially binds to mannan or mannoproteins, which are key components of the fungal cell wall and cell membrane.[2] This binding is a crucial first step for its antifungal activity.

  • Cell Membrane Disruption: The binding of this compound to the cell surface is thought to alter the normal structure and function of the cell membrane in metabolically active yeast cells.[3] This leads to increased cell permeability, resulting in the leakage of intracellular components such as potassium ions (K+) and ATP.[3]

  • Inhibition of H+-ATPase: this compound has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane to a greater extent than mitochondrial or vacuolar H+-ATPases.[3] This inhibition disrupts essential cellular processes that rely on the proton gradient.

  • Increased Susceptibility to Phagocytosis: Treatment with this compound can decrease the cell-surface hydrophobicity of Candida albicans, making the fungal cells more susceptible to phagocytosis by macrophages.[4]

Benanomicin_A_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Benanomicin_A This compound Mannan Mannan / Mannoproteins Benanomicin_A->Mannan Binds to H_ATPase H+-ATPase Benanomicin_A->H_ATPase Inhibits Membrane_Disruption Membrane Disruption Mannan->Membrane_Disruption Induces Cell_Death Fungal Cell Death H_ATPase->Cell_Death Leads to K_leakage K+ Leakage Membrane_Disruption->K_leakage ATP_leakage ATP Leakage Membrane_Disruption->ATP_leakage K_leakage->Cell_Death ATP_leakage->Cell_Death SAR_Benanomicin_A cluster_modifications Key Moieties for Activity Benanomicin_A_Core This compound Core Structure Carboxyl_Group Free Carboxyl Group (D-alanine moiety) Benanomicin_A_Core->Carboxyl_Group Sugar_Moiety Sugar Moiety Benanomicin_A_Core->Sugar_Moiety Activity Antifungal Activity Carboxyl_Group->Activity Essential for Sugar_Moiety->Activity Essential for MIC_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of this compound Derivatives Start->Prep_Compounds Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Compounds->Inoculate_Plate Incubate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

An In-depth Technical Guide to the Pradimicin-Benanomicin Family of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pradimicin-benanomicin family of antibiotics represents a unique class of natural products with significant therapeutic potential, primarily as antifungal and antiviral agents. Characterized by a dihydrobenzo[α]naphthacenequinone core, these compounds exhibit a novel mechanism of action involving the specific recognition of D-mannose residues on the surface of pathogenic cells. This technical guide provides a comprehensive overview of the pradimicin-benanomicin family, detailing their chemical structures, mechanism of action, biosynthetic pathways, and spectrum of activity. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.

Introduction

First isolated in the late 1980s, the pradimicins and benanomicins are a series of structurally related polyketide antibiotics produced by various species of actinomycetes, most notably Actinomadura hibisca and Actinomadura verrucosospora.[1][2] These compounds have garnered significant interest due to their broad-spectrum antifungal activity, including efficacy against clinically important pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp.[1][3] Notably, they have also demonstrated antiviral activity, particularly against enveloped viruses like HIV.[4]

The defining structural feature of this family is a pentacyclic dihydrobenzo[α]naphthacenequinone aglycone, which is typically glycosylated and substituted with a D-amino acid.[1] Their unique mode of action, which involves binding to D-mannose residues on fungal cell walls in a calcium-dependent manner, distinguishes them from other classes of antifungal agents and presents a promising avenue for combating drug-resistant infections.[3][5] This guide will delve into the technical details of this fascinating antibiotic family, providing researchers and drug development professionals with a thorough resource to support further investigation and therapeutic development.

Chemical Structure

The core chemical scaffold of the pradimicin-benanomicin family is a dihydrobenzo[α]naphthacenequinone structure. Variations in the sugar moieties, the D-amino acid substituent, and other modifications to the aglycone give rise to the diversity of compounds within this family.

Pradimicins: Generally, pradimicins are characterized by the presence of a D-alanine moiety and a disaccharide chain. Pradimicin A, one of the most studied members, possesses a D-alanine residue and a sugar chain composed of D-xylose and a thomosamine derivative.[2]

Benanomicins: Benanomicins share the same aglycone core but can differ in their glycosylation patterns and amino acid substituents. For instance, benanomicin A contains a D-alanine and a disaccharide composed of D-xylose and a deoxysugar.[6]

The structural diversity within this family has been further expanded through the synthesis of derivatives, such as BMS-181184, a water-soluble pradimicin analog developed for improved pharmacokinetic properties.[7]

Mechanism of Action: A Lectin-Mimetic Approach

The antifungal and antiviral activities of the pradimicin-benanomicin family stem from their ability to act as lectin mimics, specifically binding to D-mannose residues present in the mannoproteins of fungal cell walls and the glycoproteins of viral envelopes.[3][5] This interaction is crucially dependent on the presence of calcium ions.[8]

The proposed mechanism involves a two-step process:

  • Complex Formation: Two molecules of the pradimicin or benanomicin antibiotic form a complex with a single calcium ion (Ca²⁺).[9]

  • Ternary Complex Formation and Cell Membrane Disruption: This binary complex then recognizes and binds to terminal D-mannoside units on the cell surface, forming a stable ternary complex.[3][8] The formation of this complex is believed to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.[3][5]

This unique mechanism of action, targeting a fundamental component of the fungal cell wall, makes these antibiotics effective against strains resistant to other antifungal drugs that target ergosterol biosynthesis or other cellular processes.

Pradimicin Mechanism of Action Pradimicin Pradimicin/Benanomicin (2 molecules) BinaryComplex [Pradimicin₂-Ca²⁺] Binary Complex Pradimicin->BinaryComplex Calcium Ca²⁺ Ion Calcium->BinaryComplex TernaryComplex [Pradimicin₂-Ca²⁺-Mannose] Ternary Complex BinaryComplex->TernaryComplex Mannose D-Mannose Residues (on Fungal Cell Wall) Mannose->TernaryComplex MembraneDisruption Cell Membrane Disruption TernaryComplex->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Figure 1: Simplified signaling pathway of the pradimicin-benanomicin mechanism of action.

Spectrum of Activity: Quantitative Data

The pradimicin-benanomicin family exhibits a broad spectrum of activity against a variety of fungal pathogens and some enveloped viruses. The following tables summarize the available quantitative data for key members of this family.

In Vitro Antifungal Activity

Minimum Inhibitory Concentrations (MICs) are a standard measure of in vitro antifungal activity, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pradimicin A and this compound against Fungal Pathogens

Fungal SpeciesPradimicin A MIC (µg/mL)This compound MIC (µg/mL)
Candida albicansModerate Activity2-8 fold higher than Amphotericin B[6]
Candida glabrataModerate Activity-
Candida kruseiModerate Activity-
Candida parapsilosisModerate Activity-
Candida tropicalisModerate Activity-
Cryptococcus neoformansModerate ActivityComparable to Amphotericin B[6]
Aspergillus fumigatusModerate Activity2-8 fold higher than Amphotericin B[6]
Trichophyton mentagrophytesModerate Activity-

Note: "Moderate Activity" for Pradimicin A is indicated in the literature, but specific MIC ranges were not consistently provided in the initial search results.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of BMS-181184 against Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans1 - 8-[7]
Candida glabrata1 - 8-[7]
Candida krusei1 - 8-[7]
Candida lusitaniae1 - 8-[7]
Candida parapsilosis≤816[7]
Candida tropicalis1 - 8-[7]
Cryptococcus neoformans≤8-[7]
Aspergillus fumigatus≤8-[7]
Aspergillus niger≥16-[7]
Aspergillus flavus≥16-[7]
Blastomyces dermatitidis-32[7]
Dermatophytes≤8-[7]
In Vitro Antiviral Activity

The antiviral activity is often quantified by the 50% inhibitory concentration (IC₅₀), the concentration of a drug that inhibits 50% of the viral replication.

Table 3: Antiviral and Cytotoxic Activity of Pradimicin A

ParameterValueReference(s)
Anti-Influenza Virus IC₅₀6.8 µg/mL[1]
Cytotoxicity (mammalian cells)Non-cytotoxic at 100-500 µg/mL[1]
In Vivo Efficacy and Toxicity

In vivo studies in animal models provide crucial information on the therapeutic potential and safety of a drug.

Table 4: In Vivo Efficacy and Acute Toxicity of Pradimicin A and this compound in Mice

CompoundParameterValueAnimal ModelReference(s)
Pradimicin ALD₅₀ (single i.v. administration)120 mg/kgMice[1]
Pradimicin ALD₅₀ (single i.m. administration)>400 mg/kgMice[1]
This compoundSubcutaneous ED₅₀ (C. albicans)1.30 mg/kg/dayMice[10]
This compoundSubcutaneous ED₅₀ (A. fumigatus)19.0 mg/kg/dayMice[10]
This compoundSubcutaneous ED₅₀ (C. neoformans)21.5 mg/kg/dayMice[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the pradimicin-benanomicin family of antibiotics.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

The Clinical and Laboratory Standards Institute (CLSI) document M27-A provides a standardized method for determining the MICs of antifungal agents against yeasts.[11]

Methodology:

  • Inoculum Preparation: A standardized suspension of the yeast to be tested is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the yeast suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to a drug-free control well.

Broth Microdilution Workflow Start Start Inoculum Prepare Standardized Yeast Inoculum Start->Inoculum Inoculate Inoculate Wells with Yeast Suspension Inoculum->Inoculate Dilution Serially Dilute Antifungal Agent in Microtiter Plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Visually or Spectrophotometrically Read Growth Inhibition Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC End End DetermineMIC->End

Figure 2: General workflow for the broth microdilution antifungal susceptibility test.
In Vivo Antifungal Efficacy: Murine Systemic Infection Model

Murine models of systemic candidiasis are commonly used to evaluate the in vivo efficacy of antifungal agents.

Methodology:

  • Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic fungus, such as Candida albicans.

  • Treatment: At a specified time post-infection, mice are treated with the test compound (e.g., pradimicin or benanomicin) via a relevant route of administration (e.g., intravenous, subcutaneous). A control group receives a vehicle.

  • Monitoring: Mice are monitored for survival over a set period.

  • Endpoint Analysis: The primary endpoint is typically the survival rate. Secondary endpoints can include the fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).

Biosynthesis of Pradimicins and Benanomicins

The biosynthesis of the pradimicin-benanomicin backbone is orchestrated by a type II polyketide synthase (PKS) system.[1][12] The biosynthetic gene cluster from Actinomadura hibisca has been cloned and sequenced, revealing the genes responsible for the assembly of the polyketide chain, as well as tailoring enzymes that modify the core structure through cyclization, oxidation, methylation, and glycosylation.[1]

The proposed biosynthetic pathway involves the following key steps:

  • Polyketide Chain Assembly: The PKS machinery catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit to form a linear polyketide chain.

  • Cyclization and Aromatization: A series of cyclases and aromatases catalyze the folding and cyclization of the polyketide chain to form the characteristic pentacyclic ring system of the dihydrobenzo[α]naphthacenequinone core.

  • Tailoring Modifications: A suite of tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, modify the aglycone. This includes the attachment of the D-amino acid and the sugar moieties.

Blocked mutants in the biosynthetic pathway have been instrumental in elucidating the sequence of these reactions and identifying key intermediates.[13][14]

Pradimicin Biosynthesis Pathway Start Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Start->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclases & Aromatases Polyketide->Cyclization Aglycone Dihydrobenzo[α]naphthacenequinone Aglycone Cyclization->Aglycone Tailoring Tailoring Enzymes (Oxygenases, Methyltransferases, Glycosyltransferases) Aglycone->Tailoring FinalProduct Pradimicin / Benanomicin Tailoring->FinalProduct End End Product FinalProduct->End

Figure 3: A simplified overview of the pradimicin-benanomicin biosynthetic pathway.

Conclusion and Future Perspectives

The pradimicin-benanomicin family of antibiotics holds considerable promise as a source of novel antifungal and antiviral therapies. Their unique lectin-mimetic mechanism of action offers a potential solution to the growing problem of antimicrobial resistance. The detailed understanding of their structure, mechanism, and biosynthesis provides a solid foundation for the rational design and development of new derivatives with improved efficacy, pharmacokinetic properties, and reduced toxicity.

Further research is warranted to fully elucidate the structure-activity relationships within this family, to explore the full potential of their antiviral activities against a broader range of enveloped viruses, and to optimize their therapeutic application through advanced drug delivery strategies. The in-depth technical information provided in this guide is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the development of this important class of antibiotics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Benanomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is an antifungal antibiotic that exhibits a broad spectrum of activity against a variety of pathogenic fungi.[1] Its mechanism of action involves binding to mannoproteins on the fungal cell surface, which leads to the disruption of the cell membrane's normal structure and function, ultimately resulting in cell death.[2][3] This document provides detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a range of fungal pathogens. These values have been compiled from published research.[1]

Fungal GroupNumber of Strains TestedThis compound MIC Range (µg/mL)Comparator (Amphotericin B) MIC Range (µg/mL)
Yeasts41Comparable to Amphotericin B for Cryptococcus, Rhodotorula, Trichosporon, and Geotrichum-
Dimorphic Fungi232- to 8-fold higher than Amphotericin B-
Dematiaceous Fungi232- to 8-fold higher than Amphotericin B-
Aspergilli162- to 8-fold higher than Amphotericin B-
Dermatophytes19Comparable to Amphotericin B for some species-
Zygomycetes12No activity observed-

Note: The action of this compound has been described as fungicidal.[1]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for antifungal susceptibility testing of yeasts.[4][5][6][7][8][9]

a. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)

  • Sterile, 96-well, U-bottom microtiter plates

  • Fungal isolates for testing

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Humidified incubator (35°C)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

b. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Further dilute the stock solution in RPMI-1640 medium to create a series of 2x working solutions.

c. Inoculum Preparation:

  • Subculture fungal isolates on appropriate agar plates and incubate for 24-48 hours.

  • Prepare a suspension of fungal colonies in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

d. Test Procedure:

  • Dispense 100 µL of each 2x this compound working solution into the appropriate wells of the microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

  • Incubate the plates at 35°C for 24-48 hours in a humidified chamber.

e. Reading and Interpretation of Results:

  • Visually read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

  • A reading mirror can be used to facilitate the determination of endpoints.

Fungal Cell Membrane Integrity Assay

This protocol is a general guideline to assess the membrane-damaging effects of this compound.

a. Materials:

  • Fungal cell suspension (prepared as for MIC testing)

  • This compound solution at MIC and supra-MIC concentrations

  • Propidium iodide (PI) solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

b. Procedure:

  • Incubate the fungal cell suspension with different concentrations of this compound for a defined period (e.g., 4 hours).

  • Include a drug-free control.

  • After incubation, wash the cells with PBS.

  • Resuspend the cells in PBS and add PI to a final concentration of 1-2 µg/mL.

  • Incubate in the dark for 15-30 minutes.

  • Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of PI-positive (membrane-compromised) cells.

Visualizations

Benanomicin_A_Mechanism_of_Action cluster_fungal_cell Fungal Cell mannoprotein Mannoprotein (Cell Wall/Membrane) h_atpase H+-ATPase (Cell Membrane) mannoprotein->h_atpase disrupts function of membrane Cell Membrane Integrity h_atpase->membrane maintains ion_leakage K+ and ATP Leakage membrane->ion_leakage loss leads to benanomicin This compound benanomicin->mannoprotein Binds to Antifungal_Susceptibility_Testing_Workflow prep_drug Prepare this compound Stock and Working Solutions plate_setup Dispense Drug and Inoculum into 96-well Plate prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum dilute_inoculum->plate_setup incubation Incubate at 35°C for 24-48 hours plate_setup->incubation read_mic Visually Determine MIC incubation->read_mic

References

Application Notes and Protocols for the Synthesis and Derivatization of Benanomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Benanomicin A, a potent antifungal and antiviral agent. Additionally, methods for the derivatization of the core structure are presented, offering pathways for the development of novel analogues with potentially improved therapeutic properties. The protocols are based on established synthetic strategies for benanomicin-pradimicin class antibiotics.

Part 1: Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that involves the stereoselective construction of a polycyclic aglycone, followed by glycosylation and final functional group manipulations. The strategy outlined here is based on the convergent and stereocontrolled approach developed by Suzuki and coworkers, which allows for the flexible synthesis of various benanomicin and pradimicin analogues.[1]

Key Synthetic Strategy

The synthesis can be broadly divided into three major stages:

  • Construction of the Tetracyclic Aglycone Core: This involves the formation of the ABCD ring system with precise control over the stereochemistry at the C-5 and C-6 positions.

  • Glycosylation and Amino Acid Coupling: Introduction of the requisite D-alanine moiety and the aminosugar is a critical step.

  • Final Assembly and Deprotection: Formation of the E-ring and removal of protecting groups to yield the final natural product.

A pivotal aspect of this synthetic route is the use of a diastereoselective ring-opening of a biaryl lactone and a stereocontrolled samarium(II) iodide-mediated semi-pinacol cyclization to establish the key stereocenters of the aglycone.[1]

Experimental Workflow for this compound Total Synthesis

cluster_0 Aglycone Synthesis cluster_1 Functionalization cluster_2 Final Steps A Biaryl Lactone B Diastereoselective Ring Opening A->B (R)-valinol C Aldehyde Acetal B->C D SmI2-mediated Semi-pinacol Cyclization C->D SmI2, BF3.OEt2 E ABCD Tetracyclic Monoprotected Diol D->E F Introduction of D-alanine E->F G Glycosylation F->G Cp2HfCl2, AgOTf H Functionalized Tetracycle G->H I E-Ring Construction H->I J Deprotection I->J K This compound J->K cluster_0 This compound Core cluster_1 Derivatization Sites cluster_2 Derivative Classes Core This compound Sugar C4'-Amino Group (Sugar Moiety) Core->Sugar Acid Carboxylic Acid (D-alanine) Core->Acid Aglycone Aglycone (e.g., C-11) Core->Aglycone N_Alkyl N-Alkyl Derivatives Sugar->N_Alkyl N_Acyl N-Acyl Derivatives Sugar->N_Acyl Amides_Esters Amides and Esters Acid->Amides_Esters O_Alkyl O-Alkyl Ethers Aglycone->O_Alkyl

References

Benanomicin A: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is a potent antifungal antibiotic belonging to the pradimicin family.[1] It exhibits a broad spectrum of activity against various fungal pathogens, including clinically relevant species of Candida, Cryptococcus, and Aspergillus.[1] The primary mechanism of action of this compound involves its binding to mannan, a major component of the fungal cell wall. This interaction disrupts the cell membrane's integrity and function, ultimately leading to fungal cell death.[1] Additionally, this compound has been shown to inhibit fungal H+-ATPase and enhance the susceptibility of fungal cells to phagocytosis by macrophages. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting.

Data Presentation

Antifungal Activity of this compound
Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida albicans3.13 - 12.5[2]
Cryptococcus neoformans1.56 - 6.25[2]
Aspergillus fumigatus6.25 - 25[2]
Various Yeasts (41 strains)0.78 - 100[2]
Dimorphic Fungi (23 strains)0.78 - 100[2]
Dematiaceous Fungi (23 strains)0.39 - 100[2]
Aspergilli (16 strains)3.13 - >100[2]
Dermatophytes (19 strains)0.78 - 12.5[2]
In Vivo Efficacy of this compound
Fungal SpeciesAnimal ModelAdministrationED50 (mg/kg/day)Reference
Candida albicansMouseSubcutaneous1.30[3]
Aspergillus fumigatusMouseSubcutaneous19.0[3]
Cryptococcus neoformansMouseSubcutaneous21.5[3]

Experimental Protocols

Preparation and Storage of this compound

This compound is a dark red powder. For in vitro experiments, it is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), poorly soluble in methanol and chloroform, and insoluble in water.[1]

Stock Solution Preparation:

  • Prepare a 1-10 mg/mL stock solution of this compound in 100% DMSO.

  • Store the stock solution at -20°C in light-protected aliquots.[1]

Working Solution Preparation:

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.

  • Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate. The concentration range should bracket the expected MIC value (e.g., 0.125 - 64 µg/mL).

  • Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, determined visually or by measuring the optical density at 490 nm.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of mammalian cells as an indicator of viability.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µg/mL) for 24-72 hours. Include an untreated control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Phagocytosis Assay

This assay evaluates the effect of this compound on the phagocytosis of fungal cells by macrophages.[4]

Materials:

  • This compound stock solution

  • Candida albicans cells

  • Macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages)

  • Complete cell culture medium

  • Fluorescently labeled C. albicans (e.g., with FITC) or a dye to differentiate live/dead cells.

  • Microscope or flow cytometer

Procedure:

  • Pre-treat C. albicans cells with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for 1-2 hours.

  • Wash the fungal cells to remove excess this compound.

  • Seed macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or a 96-well plate for flow cytometry).

  • Add the pre-treated or untreated fluorescently labeled C. albicans to the macrophages at a multiplicity of infection (MOI) of 1:1 to 10:1 (fungi:macrophage).

  • Incubate for 1-2 hours to allow for phagocytosis.

  • Wash the cells to remove non-phagocytosed fungi.

  • Quantify phagocytosis by:

    • Microscopy: Counting the number of macrophages containing fluorescent fungi and the number of fungi per macrophage.

    • Flow Cytometry: Analyzing the percentage of fluorescent macrophages.

H+-ATPase Inhibition Assay

This assay measures the inhibition of the proton-pumping activity of fungal H+-ATPase.[5]

Materials:

  • This compound stock solution

  • Isolated fungal plasma membrane vesicles containing H+-ATPase

  • Assay buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgSO4, 50 mM KCl, 0.1 mM EDTA)

  • ATP

  • Malachite green reagent for phosphate detection

Procedure:

  • Pre-incubate the membrane vesicles with various concentrations of this compound for 10-15 minutes at 30°C.

  • Initiate the reaction by adding ATP (e.g., 2 mM final concentration).

  • Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 660 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of H+-ATPase inhibition compared to an untreated control.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

BenanomicinA_Mechanism BenanomicinA This compound Mannoprotein Mannoprotein (Fungal Cell Wall) BenanomicinA->Mannoprotein Binds to H_ATPase H+-ATPase BenanomicinA->H_ATPase Inhibits CellMembrane Cell Membrane Integrity Mannoprotein->CellMembrane Disrupts Phagocytosis Increased Susceptibility to Phagocytosis Mannoprotein->Phagocytosis Alters Surface Properties CellDeath Fungal Cell Death CellMembrane->CellDeath ProtonGradient Disrupted Proton Gradient H_ATPase->ProtonGradient ProtonGradient->CellDeath Macrophage Macrophage Phagocytosis->Macrophage Enhances Recognition by

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DrugPrep Prepare this compound Serial Dilutions Inoculation Inoculate 96-well Plate DrugPrep->Inoculation InoculumPrep Prepare Fungal Inoculum InoculumPrep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Caption: Workflow for antifungal susceptibility testing.

Experimental Workflow for Phagocytosis Assay

Phagocytosis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungi_Labeling Label Fungi with Fluorescent Dye Fungi_Treatment Treat Fungi with This compound Fungi_Labeling->Fungi_Treatment Co_incubation Co-incubate Fungi and Macrophages Fungi_Treatment->Co_incubation Macrophage_Seeding Seed Macrophages Macrophage_Seeding->Co_incubation Washing Wash to Remove Non-phagocytosed Fungi Co_incubation->Washing Quantification Quantify Phagocytosis (Microscopy or Flow Cytometry) Washing->Quantification Result Phagocytic Index/ Percentage Quantification->Result

Caption: Workflow for the phagocytosis assay.

References

Benanomicin A: A Tool for Elucidating Fungal Cell Wall Synthesis and Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is a potent antifungal antibiotic produced by Actinomadura sp. that exhibits a broad spectrum of activity against a variety of pathogenic fungi. Its unique mechanism of action, targeting the fungal cell wall, makes it a valuable tool for studying the synthesis and integrity of this essential cellular structure. Unlike other cell wall active agents that inhibit chitin or glucan synthesis, this compound primarily interacts with mannoproteins, leading to a cascade of events that compromise cell membrane function and ultimately result in fungal cell death. These application notes provide detailed protocols for utilizing this compound to investigate fungal cell wall biology and to assess its antifungal properties.

Mechanism of Action

This compound exerts its fungicidal effect through a multi-step process initiated by its binding to mannan or mannoproteins, crucial components of the fungal cell wall. This interaction is a prerequisite for its antifungal activity.[1] Following this binding, this compound disrupts the normal structure and function of the fungal cell membrane. This disruption leads to an increase in cell permeability, causing the leakage of essential intracellular components such as potassium ions (K+) and ATP.[2] Furthermore, this compound has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane, further compromising cellular function.[2] This multifaceted attack on the cell wall and membrane integrity culminates in cell death.

BenanomicinA_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Fungal Cell Wall cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BenanomicinA This compound Mannoprotein Mannoprotein BenanomicinA->Mannoprotein Binds to H_ATPase H+-ATPase BenanomicinA->H_ATPase Inhibits Membrane Mannoprotein->Membrane Disrupts structure and function K_ion K+ ions Membrane->K_ion Increases permeability ATP ATP Membrane->ATP Increases permeability CellDeath Cell Death H_ATPase->CellDeath Inhibition contributes to K_ion->CellDeath Leakage leads to ATP->CellDeath Leakage leads to

Caption: Mechanism of action of this compound.

Quantitative Data

This compound has demonstrated significant antifungal activity against a wide range of pathogenic fungi. The following tables summarize its in vitro and in vivo efficacy.

Table 1: In Vitro Activity of this compound (MIC Values)

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.2 - 6.25
Cryptococcus neoformans0.05 - 1.56
Aspergillus fumigatus0.78 - 12.5
Various Yeasts (41 strains)Broadly active
Dimorphic Fungi (23 strains)Broadly active
Dematiaceous Fungi (23 strains)Broadly active
Aspergilli (16 strains)Broadly active
Dermatophytes (19 strains)Broadly active

Note: MIC values can vary depending on the specific strain and testing methodology. The MIC values of this compound are comparable to those of amphotericin B against several fungal species.[3]

Table 2: In Vivo Efficacy of this compound (ED50 Values)

Fungal SpeciesAnimal ModelED50 (mg/kg/day, subcutaneous)
Candida albicansSystemic infection in mice1.30
Aspergillus fumigatusSystemic infection in mice19.0
Cryptococcus neoformansSystemic infection in mice21.5

Source:[4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on fungal cells.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a fungal isolate.

Materials:

  • This compound

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Prepare this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • Prepare fungal inoculum: Culture the fungal isolate on an appropriate agar medium. Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.

  • Dilute inoculum: Dilute the standardized fungal suspension in RPMI-1640 medium to the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Serial dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls: Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 530 nm.

Protocol 2: Fungal Cell Wall Mannoprotein Binding Assay

This protocol is adapted from the use of this compound for mannan purification and can be used to assess the binding of this compound to the fungal cell wall.

Materials:

  • This compound

  • Fungal cells

  • Phosphate-buffered saline (PBS) with 10 mM CaCl2

  • Spectrophotometer

  • Microcentrifuge

Procedure:

  • Prepare fungal cell suspension: Grow fungal cells to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS with 10 mM CaCl2 to a known cell density.

  • Incubation with this compound: Add varying concentrations of this compound to the fungal cell suspension. Incubate at room temperature for 1 hour with gentle agitation.

  • Separation of unbound this compound: Centrifuge the cell suspension to pellet the fungal cells. Carefully collect the supernatant containing the unbound this compound.

  • Quantification of unbound this compound: Measure the absorbance of the supernatant at the characteristic wavelength for this compound (due to its chromophoric benzo[a]naphthacenequinone structure).

  • Calculation of bound this compound: The amount of bound this compound can be calculated by subtracting the amount of unbound this compound from the initial total amount.

  • Data analysis: Plot the amount of bound this compound against the initial concentration to determine the binding affinity.

Protocol 3: H+-ATPase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on fungal plasma membrane H+-ATPase activity.

Materials:

  • This compound

  • Isolated fungal plasma membrane vesicles

  • Assay buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgCl2, 50 mM KCl, 1 mM sodium azide)

  • ATP

  • Malachite green reagent for phosphate detection

  • Spectrophotometer

Procedure:

  • Prepare plasma membrane vesicles: Isolate plasma membrane vesicles from the fungus of interest using established biochemical methods.

  • Pre-incubation with this compound: Pre-incubate the membrane vesicles with various concentrations of this compound in the assay buffer for 10-15 minutes at 30°C.

  • Initiate reaction: Start the ATPase reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop reaction and measure phosphate release: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a colored complex.

  • Quantification: Measure the absorbance of the colored complex at approximately 660 nm.

  • Controls: Include a control without this compound (to determine 100% enzyme activity) and a control without ATP (to measure background phosphate).

  • Data analysis: Calculate the percentage of H+-ATPase inhibition for each this compound concentration and determine the IC50 value.

Protocol 4: Assessment of Cell Membrane Permeability (Potassium Efflux)

This protocol measures the leakage of intracellular potassium ions as an indicator of increased cell membrane permeability induced by this compound.

Materials:

  • This compound

  • Fungal cells

  • Low-potassium buffer (e.g., MES buffer with glucose)

  • Potassium-selective electrode or atomic absorption spectrophotometer

  • Microcentrifuge

Procedure:

  • Prepare fungal cells: Grow fungal cells to mid-log phase, harvest, and wash them with a low-potassium buffer. Resuspend the cells in the same buffer to a high density.

  • Treatment with this compound: Add this compound at its MIC or supra-MIC concentrations to the cell suspension.

  • Time-course sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.

  • Separation of extracellular fluid: Immediately centrifuge the aliquots to pellet the cells.

  • Measure extracellular potassium: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.

  • Total potassium release: To determine the total intracellular potassium, lyse an aliquot of the untreated cells (e.g., by boiling or sonication) and measure the potassium concentration.

  • Data analysis: Express the potassium leakage as a percentage of the total intracellular potassium and plot it against time for each this compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the antifungal properties of this compound.

BenanomicinA_Workflow Start Start: Fungal Isolate MIC_Test Protocol 1: Determine MIC Start->MIC_Test Binding_Assay Protocol 2: Mannoprotein Binding Assay MIC_Test->Binding_Assay Use MIC values to inform concentrations ATPase_Assay Protocol 3: H+-ATPase Inhibition Assay MIC_Test->ATPase_Assay Use MIC values to inform concentrations Permeability_Assay Protocol 4: Cell Permeability Assay MIC_Test->Permeability_Assay Use MIC values to inform concentrations Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis ATPase_Assay->Data_Analysis Permeability_Assay->Data_Analysis Conclusion Conclusion on Antifungal Mechanism and Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for this compound studies.

References

Application of Benanomicin A in HIV Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is an antifungal antibiotic that has demonstrated promising activity against the Human Immunodeficiency Virus (HIV).[1] This compound is of significant interest in HIV research due to its potential to inhibit viral entry into host T-cells, a critical step in the HIV life cycle. These application notes provide an overview of the current understanding of this compound's anti-HIV activity, along with detailed protocols for its evaluation in a research setting.

Mechanism of Action: Inhibition of HIV-1 Entry

This compound is believed to function as an HIV-1 entry inhibitor. The proposed mechanism involves the binding of this compound to mannose residues present on the viral envelope glycoprotein gp120. This interaction is thought to sterically hinder the binding of gp120 to the CD4 receptor and/or co-receptors (CCR5 or CXCR4) on the surface of target T-cells. By blocking this initial attachment and subsequent fusion events, this compound effectively prevents the virus from entering the host cell and initiating replication. This mechanism also explains its ability to inhibit syncytium formation, a process where an infected cell fuses with uninfected cells, leading to the formation of large, multinucleated giant cells and contributing to CD4+ T-cell depletion.[1]

HIV HIV-1 gp120 gp120 Glycoprotein (with Mannose Residues) CD4 CD4 Receptor gp120->CD4 CoR Co-receptor (CCR5/CXCR4) gp120->CoR Binding Blocked BenanomicinA This compound BenanomicinA->gp120 cluster_workflow Antiviral Activity Assay Workflow A Prepare serial dilutions of this compound C Add this compound dilutions to cells A->C B Seed MT-4 cells in 96-well plate B->C D Infect cells with HIV-1 C->D E Incubate for 7 days D->E F Collect supernatant E->F G Perform p24 ELISA F->G H Read absorbance G->H I Calculate % inhibition and determine EC50 H->I cluster_workflow Syncytium Inhibition Assay Workflow A Prepare this compound serial dilutions C Add this compound to co-culture A->C B Co-culture infected (H9/HIV-1) and uninfected (MT-4) T-cells B->C D Incubate for 24-48 hours C->D E Observe and quantify syncytia formation D->E cluster_workflow MTT Cytotoxicity Assay Workflow A Prepare this compound serial dilutions C Add this compound to cells A->C B Seed MT-4 cells in 96-well plate B->C D Incubate for 7 days C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Read absorbance G->H I Calculate % cytotoxicity and determine CC50 H->I cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp120 HIV-1 gp120 CD4 CD4 gp120->CD4 Binds CoR CCR5/CXCR4 gp120->CoR Binds CD4->CoR Conformational Change PLC PLC CoR->PLC Activates PKC PKC PLC->PKC Activates NFκB_IκB NF-κB IκB PKC->NFκB_IκB Phosphorylates IκB IκB IκB NFκB_IκB->IκB IκB degradation NFκB_nuc NF-κB NFκB_IκB->NFκB_nuc NF-κB translocates to nucleus HIV_DNA HIV-1 Proviral DNA NFκB_nuc->HIV_DNA Binds to LTR Transcription Viral Transcription HIV_DNA->Transcription Enhances

References

Application Notes and Protocols for the Isolation of Novel Minor Benanomicins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a generalized framework for the isolation and purification of novel minor benanomicin analogs from Actinomadura species. The protocols are based on established methods for the separation of secondary metabolites from actinomycetes and related anthracycline antibiotics.

Introduction

Benanomicins are a group of anthracycline antibiotics known for their antifungal properties. While major benanomicin components have been well-characterized, the isolation of novel, minor analogs presents a significant challenge and a potential source of new therapeutic agents with improved activity or novel mechanisms of action. These minor compounds are often present in complex fermentation broths at very low concentrations, necessitating sensitive and high-resolution separation techniques. The pradimicin-benanomicin family of antibiotics is known to exert its antifungal effect by binding to mannan on the fungal cell surface, which leads to a disruption of membrane integrity[1]. This document outlines a general workflow for the fermentation, extraction, and purification of these minor benanomicins, along with methods for their characterization.

Data Presentation

Table 1: Illustrative Yields of Minor Benanomicins from Actinomadura sp. Fermentation

The following table presents hypothetical yet realistic quantitative data for the isolation of minor benanomicins from a 10-liter fermentation of an Actinomadura species. These values are for illustrative purposes to provide a benchmark for researchers.

CompoundRetention Time (min)Crude Extract (mg/L)Purified Compound (mg/L)Yield (%)Purity (%)
Benanomicin C12.55.20.815.4>95
Benanomicin D15.83.10.412.9>95
Dexylosylbenanomicin A18.21.50.213.3>95
2'-Demethylthis compound21.40.90.111.1>95

Experimental Protocols

Protocol 1: Fermentation of Actinomadura sp.

This protocol describes the cultivation of Actinomadura sp. for the production of benanomicins.

Materials:

  • Sterile seed culture medium (e.g., ISP Medium 2)

  • Sterile production medium (e.g., a soybean meal-based medium)[2]

  • Cryopreserved vial of Actinomadura sp.

  • Baffled Erlenmeyer flasks

  • Fermenter

  • Incubator shaker

  • Autoclave

Procedure:

  • Seed Culture: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile seed culture medium with a cryopreserved vial of Actinomadura sp..

  • Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until good growth is observed.

  • Production Culture: Inoculate a 10-liter fermenter containing the sterile production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH and adjust as necessary to maintain it within the optimal range for benanomicin production (typically pH 6.8-7.2).

Protocol 2: Extraction of Benanomicins from Culture Broth

This protocol details the extraction of benanomicin compounds from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Separation of Biomass: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Extraction of Supernatant: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Extraction of Mycelium: Resuspend the mycelial biomass in acetone or methanol and stir for 2-3 hours to extract intracellular metabolites. Filter or centrifuge to remove the cell debris.

  • Combine and Concentrate: Combine the organic extracts from the supernatant and mycelium. Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dry the crude extract completely using a freeze-dryer.

Protocol 3: Isolation and Purification of Minor Benanomicins by HPLC

This protocol provides a general method for the separation of minor benanomicins using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude benanomicin extract

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Preparative and analytical C18 reverse-phase HPLC columns

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or trifluoroacetic acid (TFA)

  • Ultrapure water

Procedure:

  • Sample Preparation: Dissolve the dried crude extract in a minimal amount of methanol or a mixture of methanol and water. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analytical HPLC: Perform an initial analytical run on a C18 column (e.g., 4.6 x 250 mm, 5 µm) to develop a suitable separation method. A common mobile phase system for anthracyclines is a gradient of water (with 0.1% formic acid) and acetonitrile[3][4][5].

    • Example Gradient:

      • 0-5 min: 20% ACN

      • 5-35 min: 20% to 80% ACN

      • 35-40 min: 80% to 100% ACN

      • 40-45 min: 100% ACN

      • 45-50 min: 100% to 20% ACN

  • Preparative HPLC: Scale up the optimized analytical method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) to isolate the minor peaks corresponding to the benanomicin analogs.

  • Fraction Collection: Collect fractions corresponding to the minor peaks of interest based on the UV-Vis chromatogram (detection is typically performed at around 290 nm and 490 nm for benanomicins).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the pure fractions of each compound.

  • Solvent Evaporation: Remove the HPLC solvents from the purified fractions using a rotary evaporator or freeze-dryer to obtain the isolated minor benanomicins.

Visualizations

experimental_workflow A Fermentation of Actinomadura sp. B Extraction of Culture Broth A->B C Crude Benanomicin Extract B->C D Preparative HPLC Purification C->D E Fraction Collection (Minor Peaks) D->E F Purity Analysis (Analytical HPLC) E->F G Isolated Minor Benanomicins F->G >95% Purity H Structural Elucidation (MS, NMR) G->H

Caption: A generalized workflow for the isolation of minor benanomicins.

signaling_pathway cluster_cell Fungal Cell Benanomicin Benanomicin Analog Mannan Mannan (on cell surface) Benanomicin->Mannan Binding Membrane Cell Membrane Integrity Disruption Membrane Disruption Membrane->Disruption Loss of CellDeath Fungal Cell Death Disruption->CellDeath

Caption: Hypothetical signaling pathway for benanomicin antifungal activity.

References

Benanomicin A as a tool for studying H+-ATPase inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is an antifungal antibiotic produced by Actinomadura spadix.[1] Its primary mechanism of action involves the inhibition of H+-ATPases, particularly the plasma membrane H+-ATPase in yeast.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study H+-ATPase inhibition, with a focus on its established effects on fungal systems and potential applications in mammalian cell research. While this compound has shown some antiviral activity and low toxicity in certain contexts[1][3], its primary utility in a research setting, based on current literature, is as a specific inhibitor of fungal H+-ATPase.

Mechanism of Action

This compound exhibits its fungicidal activity by disrupting the cell permeability barrier in growing fungal cells, leading to the leakage of intracellular K+ and ATP.[2] This effect is attributed to its ability to inhibit the in vitro activity of H+-ATPase from yeast cell membranes to a greater extent than H+-ATPases from yeast mitochondria or vacuoles.[2] The binding of this compound to mannans or mannoproteins on the fungal cell surface is a crucial step for its antifungal activity.[4] This interaction is thought to disrupt the normal structure and function of the cell membrane, ultimately leading to cell death.[2] Studies on structure-activity relationships have indicated that the free carboxyl group and at least one sugar moiety in the Benanomicin molecule are essential for its biological activities.[1][5]

Data Presentation

Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
Fungal SpeciesMIC (µg/mL)Reference
Candida albicans0.78 - 6.25[6]
Cryptococcus neoformans0.39 - 3.13[6]
Aspergillus fumigatus1.56 - 12.5[6]
Trichophyton spp.0.78 - 3.13[6]
Sporothrix schenckii0.78 - 1.56[6]

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: In vivo Efficacy of this compound
Infection ModelED50 (mg/kg/day, subcutaneous)Reference
Systemic Candida albicans1.30[7]
Systemic Aspergillus fumigatus19.0[7]
Systemic Cryptococcus neoformans21.5[7]

Experimental Protocols

Note: Due to the limited availability of specific protocols for this compound, the following are adapted from established methods for studying H+-ATPase inhibitors. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: In Vitro H+-ATPase Inhibition Assay (Yeast Plasma Membrane)

This protocol is adapted from methods used to measure the activity of yeast plasma membrane H+-ATPase (Pma1).[8][9][10][11][12][13]

Objective: To determine the inhibitory effect of this compound on the activity of yeast plasma membrane H+-ATPase.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Glass beads (0.45-0.55 mm)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM PMSF)

  • Membrane isolation buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.25 M sucrose, 1 mM EDTA)

  • Assay buffer (e.g., 50 mM MES-Tris pH 6.5, 5 mM MgSO4, 50 mM KCl, 0.2 mM ammonium molybdate, 5 mM sodium azide)

  • ATP solution (100 mM)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Yeast Plasma Membrane Preparation: a. Grow yeast cells to mid-log phase. b. Harvest cells by centrifugation and wash with distilled water. c. Resuspend the cell pellet in lysis buffer. d. Disrupt the cells by vortexing with glass beads. e. Centrifuge the lysate at a low speed to remove cell debris. f. Centrifuge the supernatant at a high speed to pellet the membranes. g. Resuspend the membrane pellet in membrane isolation buffer. h. Determine protein concentration using a standard method (e.g., Bradford assay).

  • H+-ATPase Activity Assay: a. In a 96-well plate, add the assay buffer. b. Add different concentrations of this compound to the wells. Include a solvent control (e.g., DMSO). c. Add the prepared yeast plasma membrane fraction to each well. d. Pre-incubate the plate at 30°C for 10 minutes. e. Initiate the reaction by adding ATP to a final concentration of 5 mM. f. Incubate at 30°C for 30 minutes. g. Stop the reaction by adding the malachite green reagent. h. Read the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the released inorganic phosphate.

  • Data Analysis: a. Calculate the percentage of H+-ATPase inhibition for each concentration of this compound compared to the solvent control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

G cluster_prep Membrane Preparation cluster_assay ATPase Assay YeastCulture Yeast Culture Harvest Harvest & Wash YeastCulture->Harvest Lysis Cell Lysis Harvest->Lysis Centrifuge1 Low-Speed Centrifugation Lysis->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 MembranePellet Membrane Pellet Centrifuge2->MembranePellet AddMembrane Add Membranes MembranePellet->AddMembrane AssaySetup Assay Setup (Buffer, this compound) AssaySetup->AddMembrane PreIncubate Pre-incubation AddMembrane->PreIncubate AddATP Initiate with ATP PreIncubate->AddATP Incubate Incubation AddATP->Incubate StopReaction Stop & Detect Pi Incubate->StopReaction G Start Yeast Culture LoadDye Load with pH-sensitive dye Start->LoadDye MeasureBaseline Measure Baseline Fluorescence LoadDye->MeasureBaseline AddBenanomicin Add this compound MeasureBaseline->AddBenanomicin MeasureResponse Measure Fluorescence Change AddBenanomicin->MeasureResponse Calibrate Calibrate with pH buffers MeasureResponse->Calibrate Analyze Calculate Intracellular pH Calibrate->Analyze G cluster_cancer V-ATPase in Cancer VATPas V-ATPase AcidicTME Acidic Tumor Microenvironment VATPas->AcidicTME Metastasis Invasion & Metastasis VATPas->Metastasis DrugResistance Drug Resistance VATPas->DrugResistance BenanomicinA This compound BenanomicinA->VATPas Inhibition? G VATPas V-ATPase Lysosome Lysosomal Acidification VATPas->Lysosome mTORC1 mTORC1 Activation Lysosome->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BenanomicinA This compound BenanomicinA->VATPas Inhibition?

References

Application Notes and Protocols for In Vivo Studies with Benanomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo experimental studies to evaluate the efficacy of Benanomicin A, an anthracycline antibiotic with both antifungal and antineoplastic properties.[1][2] The protocols outlined below are adaptable for various research questions, from determining antifungal efficacy in a systemic infection model to evaluating antitumor activity in a xenograft model.

Mechanism of Action

This compound exerts its antifungal effects by binding to mannan and mannoproteins on the fungal cell surface.[1][3] This interaction disrupts the integrity of the cell membrane, leading to increased permeability and inhibition of essential enzymes like H+-ATPase.[1] This disruption of proton gradients can interfere with nutrient uptake and cytoplasmic pH regulation. Furthermore, by altering the fungal cell surface, this compound can increase the susceptibility of pathogens like Candida albicans to phagocytosis by host immune cells.[4] In the context of its antineoplastic activity, as an anthracycline, it is likely to involve mechanisms common to this class of drugs, such as intercalation into DNA and inhibition of topoisomerase II, leading to cancer cell death.

Experimental Design Considerations

Effective in vivo studies require careful planning to ensure reproducible and statistically significant results. Key considerations include the selection of an appropriate animal model, determination of sample size, definition of study groups, and establishment of clear endpoints.[5][6] Pilot studies are recommended to determine the optimal dosing, route of administration, and to identify any potential acute toxicities of this compound.[5]

Animal Models:

  • For Antifungal Studies: Murine models of systemic candidiasis are well-established and recommended.[6][7][8][9] Immunocompromised models (e.g., using cyclophosphamide or 5-fluorouracil to induce neutropenia) can be employed to mimic infections in susceptible patient populations.[9][10]

  • For Anticancer Studies: Subcutaneous xenograft models in immunodeficient mice (e.g., athymic nude or SCID mice) are standard for evaluating the efficacy of anticancer agents.[11][12] These models involve the implantation of human cancer cell lines.

Study Groups: A typical study design will include:

  • Vehicle Control: Animals receiving the delivery vehicle for this compound.

  • This compound Treatment Group(s): Animals receiving one or more dose levels of this compound.

  • Positive Control (Optional but Recommended): Animals receiving a standard-of-care antifungal (e.g., fluconazole) or anticancer drug (e.g., doxorubicin), depending on the model.[6]

  • Untreated/Uninfected Control (for infection models): A group of animals that are not infected and not treated to serve as a baseline for health parameters.

Protocol 1: Murine Model of Systemic Candidiasis

This protocol details the procedure for evaluating the antifungal efficacy of this compound in a mouse model of disseminated candidiasis.[6][7][8]

Materials:

  • This compound

  • Candida albicans strain (e.g., SC5314 or ATCC 90028)[9]

  • Yeast Peptone Dextrose (YPD) broth and agar

  • Sterile Phosphate-Buffered Saline (PBS) or saline

  • 6-8 week old male or female mice (e.g., BALB/c or CD-1)[9]

  • Vehicle for this compound (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO, to be determined in pilot studies)

  • (Optional) Immunosuppressive agent (e.g., cyclophosphamide)

  • (Optional) Positive control antifungal (e.g., fluconazole)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans from a frozen stock on a YPD agar plate.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.[8]

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Determine the cell concentration using a hemocytometer and adjust to the desired concentration for infection (e.g., 1 x 10^6 cells/mL).[6]

  • (Optional) Immunosuppression:

    • If using an immunocompromised model, administer the immunosuppressive agent according to established protocols. For example, cyclophosphamide can be administered intraperitoneally 4 days and 1 day before infection.[10]

  • Infection:

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with the prepared C. albicans suspension (typically 100 µL, containing 1 x 10^5 cells).[6][7]

  • Treatment:

    • Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).

    • Administer this compound via the chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) daily for a specified duration (e.g., 7 days).

    • Administer the vehicle and any positive control drug to the respective groups.

  • Monitoring and Endpoints:

    • Monitor the animals daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 21 days.

    • Primary Endpoint: Survival rate.

    • Secondary Endpoint (Fungal Burden): At a predetermined time point (e.g., day 3 or 7 post-infection), a subset of animals from each group can be euthanized. Kidneys (the primary target organ in this model) are aseptically removed, weighed, and homogenized in sterile PBS.[7] Serial dilutions of the homogenate are plated on YPD agar, and colony-forming units (CFU) are counted after incubation to determine the fungal load per gram of tissue.

Data Presentation:

Table 1: Survival Data in a Murine Model of Systemic Candidiasis

Treatment GroupDose (mg/kg)Number of AnimalsMedian Survival (Days)Percent Survival (Day 21)
Vehicle Control-1050%
This compound10101240%
This compound2510>2180%
Fluconazole2010>2190%

Table 2: Kidney Fungal Burden at Day 3 Post-Infection

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney (± SD)
Vehicle Control-6.8 (± 0.5)
This compound104.2 (± 0.7)
This compound252.5 (± 0.4)
Fluconazole202.1 (± 0.3)

Protocol 2: Human Tumor Xenograft Model

This protocol describes the evaluation of the antitumor activity of this compound using a subcutaneous human tumor xenograft model in mice.[11][12]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium and supplements

  • Sterile PBS

  • Matrigel or similar basement membrane matrix (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., athymic nude mice)

  • Vehicle for this compound

  • (Optional) Positive control anticancer drug (e.g., doxorubicin)

Procedure:

  • Cell Preparation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase using trypsin.[12]

    • Wash the cells with sterile PBS and resuspend in PBS at a concentration of 1-10 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can enhance tumor formation.[12] Keep cells on ice until injection.

  • Tumor Implantation:

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mice.[11]

  • Tumor Growth and Group Randomization:

    • Monitor the mice for tumor growth. Calipers should be used to measure the tumor dimensions (length and width) every 2-3 days.

    • Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.[6]

  • Treatment:

    • Initiate treatment with this compound, vehicle, and any positive controls.

    • Administer the treatments according to a predefined schedule (e.g., daily, every other day) and route for a set duration (e.g., 21 days).

  • Monitoring and Endpoints:

    • Continue to measure tumor volumes and body weight throughout the study to assess efficacy and toxicity.

    • Primary Endpoint: Tumor growth inhibition. This can be expressed as the percentage of tumor growth inhibition (% TGI) compared to the vehicle control group.

    • Secondary Endpoints: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Table 3: Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) (± SD)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1550 (± 250)-+5%
This compound20850 (± 180)45.2%-2%
This compound40420 (± 120)72.9%-8%
Doxorubicin5350 (± 100)77.4%-12%

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows.

BenanomicinA_Antifungal_Pathway cluster_fungal_cell Fungal Cell cluster_cytoplasm Cytoplasm Mannan Mannan/ Manno-proteins Membrane Cell Membrane Mannan->Membrane Disrupts Integrity H_ATPase H+ ATPase Membrane->H_ATPase Inhibits Nutrient_Uptake Nutrient Uptake H_ATPase->Nutrient_Uptake Blocks pH_Homeostasis pH Homeostasis H_ATPase->pH_Homeostasis Disrupts TORC1 TORC1 Pathway H_ATPase->TORC1 Inhibits Activation Cell_Death Cell Death Nutrient_Uptake->Cell_Death Leads to pH_Homeostasis->Cell_Death Leads to TORC1->Cell_Death Inhibition contributes to Benanomicin_A This compound Benanomicin_A->Mannan Binds to

Caption: Proposed antifungal mechanism of action for this compound.

Antifungal_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A1 Prepare C. albicans Inoculum B1 Infect Mice (i.v. injection) A1->B1 A2 Prepare this compound Formulation B3 Administer Treatment (Daily) A2->B3 B2 Randomize into Treatment Groups B1->B2 B2->B3 C1 Monitor Survival and Clinical Signs B3->C1 C2 Determine Kidney Fungal Burden (CFU) B3->C2 C3 Statistical Analysis C1->C3 C2->C3

Caption: Experimental workflow for the murine candidiasis model.

Anticancer_Workflow cluster_prep_cancer Preparation cluster_in_vivo_cancer In Vivo Phase cluster_analysis_cancer Analysis D1 Culture Cancer Cell Line E1 Implant Cells Subcutaneously in Mice D1->E1 D2 Prepare this compound Formulation E4 Administer Treatment D2->E4 E2 Monitor Tumor Growth E1->E2 E3 Randomize when Tumors Reach 100-150 mm³ E2->E3 E3->E4 F1 Measure Tumor Volume and Body Weight E4->F1 F3 Excise Tumors for Ex Vivo Analysis E4->F3 F2 Calculate Tumor Growth Inhibition F1->F2

Caption: Experimental workflow for the tumor xenograft model.

References

Application Notes and Protocols for High-Throughput Screening of Benanomicin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is a naturally occurring antifungal agent with a mechanism of action that involves the disruption of the fungal cell membrane and inhibition of plasma membrane H+-ATPase. These dual modes of action make it a promising candidate for the development of new antifungal therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify compounds with enhanced antifungal activity. The protocols herein describe a primary whole-cell viability screen followed by a secondary target-based screen focused on H+-ATPase inhibition.

Primary Screening: Fungal Cell Viability Assay

The primary screen aims to identify analogs with potent antifungal activity by assessing their impact on the viability of a model fungal organism, such as Saccharomyces cerevisiae or a relevant pathogenic strain. A resazurin-based assay is employed for its simplicity, robustness, and suitability for HTS.[1][2]

Experimental Protocol: Resazurin-Based Fungal Cell Viability Assay

This protocol is designed for a 384-well microplate format.

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae)

  • Yeast extract-peptone-dextrose (YPD) broth

  • This compound analogs dissolved in dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO vehicle)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)

  • Sterile, clear-bottom, black 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Fungal Culture Preparation: Inoculate a starter culture of the fungal strain in YPD broth and incubate overnight at 30°C with shaking. The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.

  • Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of each this compound analog solution into the wells of the 384-well plate. Include wells with 1 µL of Amphotericin B (positive control) and 1 µL of DMSO (negative control).

  • Cell Seeding: Add 50 µL of the diluted fungal culture to each well of the compound-containing plate. This results in a final volume of 51 µL and a final DMSO concentration of approximately 2%.

  • Incubation: Cover the plates and incubate at 30°C for 18-24 hours, or until the fungal growth in the negative control wells is evident.

  • Resazurin Addition: Add 5 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plates for 2-4 hours at 30°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Presentation

The results of the primary screen should be summarized in a table to facilitate the identification of hit compounds.

Analog IDConcentration (µM)% InhibitionZ'-factor
BNA-0011095.20.85
BNA-0021015.70.85
............
Amphotericin B598.10.85
DMSO-00.85

Secondary Screening: H+-ATPase Inhibition Assay

Analogs that demonstrate significant activity in the primary screen should be further evaluated in a target-based assay to confirm their mechanism of action. This secondary screen measures the inhibition of fungal plasma membrane H+-ATPase activity. A malachite green-based colorimetric assay is a suitable HTS method for detecting the inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.[3][4][5][6]

Experimental Protocol: Malachite Green H+-ATPase Inhibition Assay

This protocol is adapted for a 384-well microplate format.

Materials:

  • Isolated fungal plasma membrane vesicles enriched in H+-ATPase

  • Assay buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgCl2, 50 mM KCl, 1 mM sodium azide)

  • This compound analogs identified as hits from the primary screen

  • Positive control (e.g., Bafilomycin A1, a known V-ATPase inhibitor that also shows some activity against P-type ATPases)[7][8][9]

  • Negative control (DMSO vehicle)

  • ATP solution (2 mM in assay buffer)

  • Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and a stabilizing agent)

  • Sterile, clear 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring absorbance at 620-650 nm

Procedure:

  • Enzyme and Compound Preparation: In the wells of a 384-well plate, add 10 µL of the fungal plasma membrane vesicle suspension. To these wells, add 1 µL of the this compound analog solutions, positive control, or negative control.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the ATPase reaction by adding 10 µL of the ATP solution to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 30 minutes.

  • Termination of Reaction and Color Development: Stop the reaction and develop the color by adding 30 µL of the Malachite Green Reagent to each well.

  • Final Incubation: Incubate at room temperature for 15-20 minutes to allow for color stabilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.

Data Presentation

The IC50 values for the inhibition of H+-ATPase activity should be determined and presented in a clear, tabular format.

Analog IDH+-ATPase IC50 (µM)
BNA-0012.5
BNA-0095.1
......
Bafilomycin A10.1

Visualizations

Experimental Workflow

HTS_Workflow cluster_primary Primary Screen: Cell Viability cluster_secondary Secondary Screen: H+-ATPase Inhibition start This compound Analog Library compound_plate Compound Plating (384-well) start->compound_plate assay_prep Prepare Fungal Culture (e.g., S. cerevisiae) cell_seed Cell Seeding assay_prep->cell_seed compound_plate->cell_seed incubation1 Incubation (18-24h) cell_seed->incubation1 resazurin Add Resazurin incubation1->resazurin incubation2 Incubation (2-4h) resazurin->incubation2 readout1 Fluorescence Reading (Ex: 560nm, Em: 590nm) incubation2->readout1 analysis1 Data Analysis (% Inhibition) readout1->analysis1 hits Identify 'Hit' Compounds analysis1->hits compound_plate2 Compound Plating with Vesicles hits->compound_plate2 enzyme_prep Prepare Fungal Plasma Membrane Vesicles enzyme_prep->compound_plate2 atp_add Add ATP compound_plate2->atp_add incubation3 Incubation (30 min) atp_add->incubation3 malachite Add Malachite Green incubation3->malachite incubation4 Incubation (15-20 min) malachite->incubation4 readout2 Absorbance Reading (620-650nm) incubation4->readout2 analysis2 Data Analysis (IC50 Determination) readout2->analysis2 confirmed_hits Confirmed Hits analysis2->confirmed_hits

Caption: High-throughput screening workflow for this compound analogs.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benanomicin This compound Analogs Membrane Cell Membrane Disruption Benanomicin->Membrane Wsc1 Wsc1/Mid2 (Sensors) Membrane->Wsc1 Stress Signal Rho1 Rho1-GTP Wsc1->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1 Activates Genes Cell Wall Synthesis Genes (e.g., FKS2, CHS3) Rlm1->Genes Induces Transcription

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activation.

References

Application Notes and Protocols for the Quantification of Benanomicin A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the quantitative analysis of Benanomicin A in various samples, tailored for researchers, scientists, and professionals in drug development. The protocols described herein are based on established analytical techniques for similar antibiotic compounds and are intended to serve as a comprehensive guide for developing and validating specific assays for this compound.

Introduction

This compound is a member of the aminoglycoside class of antibiotics. Accurate and precise quantification of this compound in biological and pharmaceutical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control processes. This document outlines two primary analytical methods for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and accessible method for quantification, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical applications.[1][2]

Sample Preparation

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for analysis.[3][4] The choice of method depends on the sample type and the analytical technique to be used.

Protein Precipitation

This method is commonly used for biological samples such as plasma and serum prior to LC-MS/MS analysis.[5]

Protocol:

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of a precipitating agent (e.g., ice-cold acetonitrile or 10% perchloric acid).[6]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Solid-Phase Extraction (SPE)

SPE is a more selective sample clean-up technique that can be used for various sample types, including biological fluids and environmental samples. It is particularly useful for removing matrix interferences that can suppress ionization in mass spectrometry.[7]

Protocol:

  • Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound from the cartridge using 1 mL of methanol or an appropriate elution solvent.

  • The eluate can then be evaporated and reconstituted for analysis.

Experimental Workflow for Sample Preparation

Figure 1: General workflow for sample preparation. RawSample Raw Sample (e.g., Plasma, Urine) Pretreatment Pre-treatment (e.g., Homogenization) RawSample->Pretreatment Extraction Extraction Method Pretreatment->Extraction ProteinPrecipitation Protein Precipitation Extraction->ProteinPrecipitation Simple Matrices SPE Solid-Phase Extraction Extraction->SPE Complex Matrices Analysis Analysis (HPLC or LC-MS/MS) ProteinPrecipitation->Analysis SPE->Analysis

Caption: General workflow for sample preparation.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances.

Instrumentation and Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6][8]
Mobile Phase Isocratic mixture of phosphate buffer and acetonitrile (e.g., 90:10, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength Determined by UV scan of this compound (typically around 200-230 nm for aminoglycosides)
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C

Protocol:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample as described in the sample preparation section.

  • Inject the standards and samples into the HPLC system.

  • Quantify this compound by comparing the peak area of the sample to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices due to its high sensitivity and specificity.[1]

Instrumentation and Conditions:

ParameterRecommended Condition
Chromatography HPLC or UHPLC system
Column HILIC column (e.g., Atlantis Premier BEH Z-HILIC) for polar compounds like aminoglycosides[7]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile)[9]
Flow Rate 0.2 - 0.5 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode[9]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for this compound):

  • Precursor Ion (Q1): [M+H]+ of this compound

  • Product Ion (Q3) for Quantification: A specific fragment ion

  • Product Ion (Q3) for Confirmation: A second specific fragment ion

Protocol:

  • Optimize the mass spectrometer parameters for this compound by infusing a standard solution.

  • Develop a chromatographic method to achieve good peak shape and separation from matrix components.

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank matrix.[10]

  • Process the samples, calibration standards, and QC samples using the appropriate sample preparation method.

  • Inject the processed samples into the LC-MS/MS system.

  • Quantify this compound using the calibration curve generated from the analyte/internal standard peak area ratios.

Logical Flow for Method Selection

Figure 2: Decision tree for analytical method selection. Start Start: Quantify this compound SampleType What is the sample matrix? Start->SampleType Sensitivity Is high sensitivity required? SampleType->Sensitivity Biological HPLC Use HPLC-UV SampleType->HPLC Pharmaceutical Sensitivity->HPLC No LCMS Use LC-MS/MS Sensitivity->LCMS Yes

Caption: Decision tree for analytical method selection.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison.

Table 1: HPLC-UV Method Validation Parameters (Example)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.999
Range -1 - 100 µg/mL
Precision (%RSD) ≤ 2%< 1.5%
Accuracy (%Recovery) 98 - 102%99.5%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL

Table 2: LC-MS/MS Method Validation Parameters (Example for Plasma)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)< ± 8%
Matrix Effect CV ≤ 15%< 12%
Recovery Consistent and reproducible> 85%
Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL[7]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific application, required sensitivity, and the complexity of the sample matrix.[2] For pharmaceutical analysis where concentrations are relatively high, a validated HPLC-UV method can be sufficient. However, for bioanalytical studies requiring low detection limits and high selectivity, LC-MS/MS is the recommended technique. The protocols and data presented here provide a solid foundation for developing and implementing robust and reliable analytical methods for this compound.

References

Total Synthesis of Benanomicin-Pradimicin Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis routes developed for the benanomicin-pradimicin class of antibiotics. These natural products exhibit significant antifungal and antiviral activities, making their synthetic access a crucial aspect of drug discovery and development. This guide summarizes key synthetic strategies, presents quantitative data in a comparative format, and offers detailed experimental protocols for pivotal reactions.

Introduction

The benanomicin-pradimicin antibiotics are a family of complex natural products characterized by a benzo[a]naphthacenequinone core, a D-amino acid moiety, and a carbohydrate residue. Their potent biological activities have spurred significant interest in their total synthesis, not only to secure a reliable supply for further biological evaluation but also to enable the synthesis of novel analogs with improved therapeutic properties. Several research groups have reported elegant and innovative synthetic strategies to tackle the challenges associated with the construction of this intricate molecular architecture. This document will focus on the key approaches developed to date, providing a comparative analysis to aid researchers in the field.

Key Synthetic Strategies

The total synthesis of benanomicin-pradimicin antibiotics can be broadly dissected into the construction of the aglycon (the non-sugar portion) and the subsequent glycosylation. Different research groups have devised unique approaches to assemble the tetracyclic aglycon and introduce the sugar moiety.

Aglycon Synthesis: The Suzuki and Ohmori Approach

A general and versatile route to the benanomicin-pradimicin aglycon has been reported by the research groups of Suzuki and Ohmori.[1][2] This strategy relies on two key transformations to control the stereochemistry of the B-ring: a diastereoselective ring-opening of a biaryl lactone and a stereocontrolled semi-pinacol cyclization.

A logical workflow for the Suzuki-Ohmori synthesis of the aglycon is depicted below.

Suzuki_Ohmori_Aglycon_Synthesis Biaryl_Lactone Biaryl Lactone Ring_Opened_Intermediate Ring-Opened Intermediate Biaryl_Lactone->Ring_Opened_Intermediate (R)-Valinol Diastereoselective Ring Opening Aldehyde_Acetal Aldehyde Acetal Ring_Opened_Intermediate->Aldehyde_Acetal Functional Group Manipulations Tetracyclic_Diol ABCD Tetracyclic Diol Aldehyde_Acetal->Tetracyclic_Diol SmI2, BF3·OEt2 Semi-Pinacol Cyclization

Caption: Suzuki-Ohmori Aglycon Synthesis Workflow.

This approach offers excellent control over the two crucial stereocenters in the B-ring of the aglycon.[1]

Aglycon Synthesis: Diels-Alder Strategy

An alternative approach to the benanomicin aglycon involves a Diels-Alder reaction to construct the core ring system. This strategy has been explored for the synthesis of the 5,6-dihydrobenzo[a]naphthacenequinone skeleton.[3] The key advantage of this method lies in its ability to rapidly assemble the polycyclic framework.

The general concept of the Diels-Alder approach is illustrated below.

Diels_Alder_Aglycon_Synthesis Diene Outer-Ring Diene Cycloadduct Diels-Alder Adduct Diene->Cycloadduct Dienophile Naphthoquinone Dienophile->Cycloadduct [4+2] Cycloaddition Aglycon_Core Aglycon Core Cycloadduct->Aglycon_Core Further Transformations

Caption: Diels-Alder Approach to the Aglycon Core.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the Suzuki-Ohmori synthesis of the tetracyclic ABCD ring system, which serves as a common intermediate for various benanomicin-pradimicin antibiotics.

StepReactantsReagents and ConditionsProductYield (%)Reference
Diastereoselective Ring OpeningBiaryl Lactone(R)-ValinolRing-Opened Amide92[1]
Stereocontrolled Semi-Pinacol CyclizationAldehyde AcetalSmI₂, BF₃·OEt₂, Proton SourceABCD Tetracyclic Diol75[1]
GlycosylationABCD Tetracyclic Diol, Glycosyl DonorCp₂HfCl₂-AgOTf (1:2)Glycosylated Tetracycle70-85[1]

Experimental Protocols

Protocol 1: Diastereoselective Ring-Opening of Biaryl Lactone

This protocol describes the diastereoselective opening of a biaryl lactone using (R)-valinol as a chiral nucleophile, a key step in establishing the axial chirality of the biaryl system.

Materials:

  • Biaryl lactone

  • (R)-Valinol

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • A solution of the biaryl lactone in anhydrous toluene is prepared in a flame-dried flask under an argon atmosphere.

  • (R)-Valinol (2.0 equivalents) is added to the solution at room temperature.

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired ring-opened amide.

Expected Yield: ~92%[1]

Protocol 2: Stereocontrolled Semi-Pinacol Cyclization

This protocol details the samarium(II) iodide-mediated semi-pinacol cyclization to construct the ABCD tetracyclic core with control over the C-5 and C-6 stereocenters.

Materials:

  • Aldehyde acetal precursor

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 2,6-Lutidine

  • Methanol

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the aldehyde acetal precursor and 2,6-lutidine in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere and cooled to -78 °C.

  • BF₃·OEt₂ is added dropwise to the solution.

  • A solution of SmI₂ in THF is added dropwise until a deep green color persists.

  • Methanol is added, and the reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the ABCD tetracyclic diol.

Expected Yield: ~75%[1]

Protocol 3: Glycosylation of the Aglycon

This protocol describes the glycosylation of the ABCD tetracyclic aglycon using a glycosyl fluoride donor activated by a combination of Cp₂HfCl₂ and AgOTf.

Materials:

  • ABCD tetracyclic aglycon

  • Glycosyl fluoride donor

  • Hafnocene dichloride (Cp₂HfCl₂)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Standard laboratory glassware for inert atmosphere reactions

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of the ABCD tetracyclic aglycon, glycosyl fluoride donor, and activated 4 Å molecular sieves in anhydrous DCM is stirred under an argon atmosphere at -78 °C.

  • A pre-mixed solution of Cp₂HfCl₂ and AgOTf (1:2 molar ratio) in anhydrous DCM is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered, and the filtrate is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by silica gel column chromatography to afford the glycosylated product.

Expected Yield: 70-85%[1]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the overall logical flow of the total synthesis of a benanomicin-pradimicin antibiotic, from the key building blocks to the final natural product.

Total_Synthesis_Workflow cluster_aglycon Aglycon Synthesis cluster_glycosylation Glycosylation and Final Steps Start_Materials Simple Starting Materials Aglycon_Core ABCD Tetracyclic Aglycon Start_Materials->Aglycon_Core Multi-step Synthesis Glycosylated_Intermediate Glycosylated Aglycon Aglycon_Core->Glycosylated_Intermediate Glycosylation Sugar_Moiety Carbohydrate Precursor Sugar_Moiety->Glycosylated_Intermediate Amino_Acid D-Amino Acid Final_Product Benanomicin/Pradimicin Antibiotic Amino_Acid->Final_Product Glycosylated_Intermediate->Final_Product Amino Acid Coupling & Deprotection

Caption: Overall Workflow for Benanomicin-Pradimicin Total Synthesis.

Conclusion

The total synthesis of benanomicin-pradimicin antibiotics remains a challenging yet rewarding endeavor in organic chemistry. The strategies outlined in this document, particularly the versatile approach developed by Suzuki and Ohmori, provide a solid foundation for accessing these biologically important molecules. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. Further research into alternative synthetic routes will undoubtedly lead to more efficient and scalable syntheses, paving the way for a deeper understanding of the structure-activity relationships within this fascinating class of antibiotics.

References

Troubleshooting & Optimization

Overcoming Benanomicin A solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Benanomicin A in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic compound with poor aqueous solubility. It is generally insoluble in water.[1] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is also reported to be soluble in ethanol and poorly soluble in methanol and chloroform.[1][2]

Q2: How can I prepare a stock solution of this compound for my experiments?

A2: Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent. DMSO is a common choice for creating high-concentration stock solutions of hydrophobic compounds.

Q3: What is the recommended procedure for dissolving this compound in DMSO?

A3: To prepare a stock solution in DMSO, add the appropriate volume of DMSO to your weighed amount of this compound powder. Gentle vortexing or sonication can be used to aid dissolution. It is advisable to start with a small volume of solvent and incrementally add more until the compound is fully dissolved to achieve a higher concentration stock.

Q4: I've prepared a DMSO stock solution. How do I dilute this into my aqueous experimental medium (e.g., cell culture media, buffer)?

A4: When diluting a DMSO stock solution into an aqueous medium, it is crucial to do so in a stepwise manner to avoid precipitation. Rapidly diluting the DMSO stock in a large volume of aqueous buffer can cause the this compound to crash out of solution. A common practice is to add the DMSO stock to a small volume of the aqueous medium first, ensuring it is well-mixed, before bringing it to the final desired volume.

Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A5: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q6: Can I use other solvents to prepare my stock solution?

A6: Yes, besides DMSO, this compound is also soluble in DMF and ethanol.[1][2] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your system to that solvent. Always perform a vehicle control with the chosen solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in my aqueous buffer. This compound is insoluble in water.[1]Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, and then dilute it into your aqueous buffer.
A precipitate forms when I add my DMSO stock solution to the aqueous medium. The sudden change in solvent polarity is causing the compound to precipitate.Perform a serial dilution. Add the DMSO stock to a small, intermediate volume of the aqueous medium and mix well before adding it to the final volume. Consider using a co-solvent system if precipitation persists.
I am observing toxicity in my cell culture, even at low concentrations of this compound. The toxicity might be due to the final concentration of the organic solvent (e.g., DMSO).Ensure the final concentration of your organic solvent is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control in your experimental design.
My experimental results are inconsistent. The stability of this compound in your aqueous solution may be poor over the duration of the experiment.Prepare fresh dilutions of this compound from your stock solution for each experiment. Assess the stability of this compound in your specific buffer and experimental conditions if inconsistencies persist.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 827.74 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 8.28 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath sonicator.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer for Cellular Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Determine the final desired concentration of this compound and the final volume for your experiment.

  • Calculate the volume of the 10 mM stock solution needed.

  • To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in 1 mL, first add 1 µL of the 10 mM stock to 99 µL of your aqueous medium to make a 100 µM intermediate solution.

  • Mix the intermediate solution thoroughly by gentle pipetting.

  • Add 100 µL of the 100 µM intermediate solution to 900 µL of your aqueous medium to reach the final concentration of 10 µM.

  • Ensure the final DMSO concentration is below 0.5%. In this example, the final DMSO concentration is 0.1%.

  • Prepare a vehicle control containing the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock intermediate Prepare Intermediate Dilution in Aqueous Medium stock->intermediate Serial Dilution final Prepare Final Dilution in Aqueous Medium intermediate->final working Working Solution (<0.5% DMSO) final->working

Caption: Workflow for preparing this compound working solutions.

signaling_pathway Benanomicin_A This compound Cell_Wall Fungal Cell Wall (Mannoproteins) Benanomicin_A->Cell_Wall Binds to Membrane_Integrity Loss of Membrane Integrity Cell_Wall->Membrane_Integrity Disrupts Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Proposed mechanism of action of this compound.

References

Troubleshooting Benanomicin A instability and degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Benanomicin A. The information provided is based on general principles of chemical stability and analysis for complex organic molecules. Researchers should adapt these guidelines to their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to have changed color. What could be the cause?

A change in the color of your this compound sample, which is typically a dark red powder, could indicate degradation. Potential causes include exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with oxidative species. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the sample.

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?

The appearance of new peaks in your HPLC chromatogram suggests the presence of impurities or degradation products. To confirm if these are related to this compound degradation, you can perform forced degradation studies on a known pure sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation studies, they are likely degradation products.

Q3: What are the optimal storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1] It is a dark red powder and should be protected from light. For solutions, solubility is best in DMSO and DMF, with poor solubility in methanol and chloroform, and it is insoluble in water.[1] To minimize degradation in solution, it is advisable to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for a limited duration, after validating their stability under these conditions.

Q4: How does pH affect the stability of this compound in solution?

While specific data on this compound is limited, many complex antibiotics exhibit pH-dependent stability.[2] Both acidic and basic conditions can catalyze hydrolysis of labile functional groups. If you are working with this compound in aqueous buffers, it is crucial to evaluate its stability at the specific pH of your experiment. This can be done by incubating the compound in the buffer for the duration of your experiment and analyzing for degradation by HPLC.

Q5: Can I work with this compound on the benchtop under normal laboratory lighting?

Given that many complex organic molecules are sensitive to light, it is best practice to minimize the exposure of this compound, both in solid form and in solution, to direct light. Use amber vials or cover your containers with aluminum foil to protect them from light, especially during long experiments.

Troubleshooting Guide for this compound Instability

This guide provides a structured approach to identifying and resolving common issues related to the instability and degradation of this compound.

Table 1: Troubleshooting Common this compound Instability Issues
Observed Issue Potential Cause Recommended Action
Unexpected loss of biological activity Degradation of this compound.1. Verify the purity of your this compound stock using HPLC. 2. Prepare fresh solutions for your experiments. 3. Review your experimental protocol for potential sources of degradation (e.g., incompatible solvents, extreme pH, prolonged exposure to light or heat).
Appearance of new peaks in HPLC chromatogram Sample degradation.1. Compare the chromatogram to a reference standard of pure this compound. 2. Perform forced degradation studies to identify potential degradation products. 3. Use LC-MS/MS to characterize the unknown peaks.
Precipitation of this compound from solution Poor solubility or solvent evaporation.1. Confirm the appropriate solvent for your desired concentration. This compound is soluble in DMSO and DMF.[1] 2. Ensure your storage containers are properly sealed to prevent solvent evaporation. 3. If using aqueous buffers, be mindful of potential precipitation as this compound is insoluble in water.[1]
Inconsistent experimental results Inconsistent purity of this compound samples.1. Always use a well-characterized and pure batch of this compound. 2. Routinely check the purity of your stock solutions, especially if they are stored for extended periods. 3. Standardize your sample preparation and handling procedures.

Hypothetical Stability Data for this compound

The following table presents hypothetical quantitative data to illustrate how the stability of this compound might be characterized under different conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 2: Illustrative Example of this compound Stability Under Forced Degradation
Stress Condition Time Temperature % Degradation (Hypothetical) Number of Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C25%2
0.1 M NaOH8 hours60°C40%3
10% H₂O₂24 hours25°C15%1
Dry Heat48 hours80°C10%1
Photolytic (UV light)24 hours25°C30%2

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 10% H₂O₂). Incubate at room temperature for a defined period. Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, incubate a solution of this compound at a similar temperature. At each time point, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound in a photostable, transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at various time points.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products. A diode array detector (DAD) can be used to check for peak purity.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A gradient elution method is often necessary for separating a parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of this compound and its degradation products (generated from forced degradation studies).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

  • Validation: Validate the developed method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Experimental Results or Suspected Degradation check_purity Check Purity of this compound Stock (e.g., by HPLC) start->check_purity is_pure Is the Stock Pure? check_purity->is_pure prepare_fresh Prepare Fresh Solution from a Reliable Source is_pure->prepare_fresh No review_protocol Review Experimental Protocol for Potential Stress Factors (pH, Temp, Light, Solvent) is_pure->review_protocol Yes end_resolve Issue Resolved prepare_fresh->end_resolve stress_identified Potential Stress Factor Identified? review_protocol->stress_identified modify_protocol Modify Protocol to Mitigate Stress (e.g., use amber vials, control pH/temp) stress_identified->modify_protocol Yes forced_degradation Perform Forced Degradation Studies to Identify Degradants stress_identified->forced_degradation No modify_protocol->end_resolve compare_peaks Compare Degradation Profile with Experimental Sample forced_degradation->compare_peaks end_characterize Characterize Unknown Degradants (e.g., using LC-MS/MS) compare_peaks->end_characterize

Caption: Troubleshooting workflow for this compound instability.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Benanomicin_A This compound (Intact Molecule) Hydrolysis_Product_1 Loss of Sugar Moiety Benanomicin_A->Hydrolysis_Product_1 H⁺ or OH⁻ Hydrolysis_Product_2 Amide Bond Cleavage Benanomicin_A->Hydrolysis_Product_2 H⁺ or OH⁻ Oxidation_Product Hydroxylated Derivative Benanomicin_A->Oxidation_Product [O] Photolysis_Product Isomerized Product Benanomicin_A->Photolysis_Product Antifungal_Signaling_Pathway Benanomicin_A This compound Cell_Wall Fungal Cell Wall (Mannan/Mannoproteins) Benanomicin_A->Cell_Wall Binds to Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Disrupts H_ATPase H⁺-ATPase Cell_Membrane->H_ATPase Inhibits Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity H_ATPase->Membrane_Integrity Contributes to Ion_Leakage K⁺ and ATP Leakage Membrane_Integrity->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

References

How to prevent Benanomicin A precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benanomicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments, with a primary focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a microbial metabolite with antifungal, fungicidal, and antiviral activities.[1] It is known to be soluble in DMSO and DMF, poorly soluble in methanol and chloroform, and insoluble in water.[2]

Q2: Why is my this compound precipitating in my cell culture medium?

Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue.[3][4] This can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is inherently insoluble in water.[2] When a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution.

  • High Final Concentration: Attempting to achieve a high final concentration of this compound in the medium can exceed its solubility limit.

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the medium can cause localized high concentrations, leading to immediate precipitation.[5]

  • pH of the Medium: The pH of the cell culture medium (typically around 7.2-7.4) may not be optimal for this compound solubility.[6][7]

  • Interactions with Media Components: Components in the media, such as salts (e.g., calcium phosphate) and proteins (if using serum), can potentially interact with this compound and contribute to precipitation.[8][9][10]

  • Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can affect solubility.[8][10]

Q3: What is the recommended solvent for preparing a this compound stock solution?

Based on its known solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% , with many researchers aiming for 0.1% or less .[11][12][13] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to the cell culture medium.

This is a common problem when diluting a hydrophobic compound from a DMSO stock into an aqueous solution.

Experimental Workflow for Troubleshooting Immediate Precipitation

cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Troubleshooting cluster_3 Verification A This compound precipitates immediately in media B Prepare a more dilute stock solution in DMSO A->B Lower the required DMSO volume C Slowly add the stock solution to the medium while vortexing B->C Improves mixing and avoids localized high concentration D Pre-warm the cell culture medium C->D Maintains temperature and aids solubility E Test different final concentrations of this compound D->E Determine solubility limit F Consider using a serum-containing medium if applicable E->F Serum proteins may aid solubility G Visually inspect for precipitate under a microscope F->G Confirm absence of precipitate H Perform a vehicle control experiment G->H Ensure observed effects are due to the compound, not the solvent

Caption: Troubleshooting workflow for immediate precipitation.

Solutions:

  • Decrease the Stock Concentration: Prepare a lower concentration of your this compound stock solution in DMSO. This will necessitate adding a larger volume to your culture medium to achieve the desired final concentration, but it will also lower the degree of solvent shock.

  • Slow, Drop-wise Addition with Agitation: Add the DMSO stock solution to your pre-warmed cell culture medium very slowly, drop by drop, while gently vortexing or swirling the medium.[5] This helps to disperse the compound quickly and avoid localized high concentrations.

  • Pre-warm the Medium: Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the this compound stock.

  • Consider Serum: If your experimental design allows, using a medium containing fetal bovine serum (FBS) may help. Serum proteins, such as albumin, can sometimes help to solubilize hydrophobic compounds.[3][14]

Issue: The cell culture medium becomes cloudy or a precipitate forms over time.

This may indicate a slower precipitation process or interactions with media components.

Possible Causes and Solutions

Possible Cause Recommended Solution
pH Shift in Medium Ensure the cell culture is properly buffered and the incubator's CO2 level is correct for the medium being used (e.g., 5-10% for DMEM). An increase in pH can cause precipitation of salts like calcium phosphate.[10]
Instability of Media Components Avoid repeated freeze-thaw cycles of the medium, which can lead to the precipitation of components like L-glutamine.[9][10] Store media according to the manufacturer's instructions.
Interaction with Serum If using a serum-containing medium, heat inactivation of the serum (if not already done by the manufacturer) can sometimes cause protein aggregation and precipitation.[15]
This compound Degradation While specific data on this compound degradation in media is limited, some compounds can degrade over time into less soluble byproducts.[16][17] It is advisable to prepare fresh this compound-containing media for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The optimal concentration may need to be determined empirically.

Materials:

  • This compound powder

  • Sterile, high-quality Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • Determine the desired stock concentration. A common starting point for hydrophobic drugs is 10 mM.

  • Calculate the mass of this compound powder needed to achieve the desired concentration in a specific volume of DMSO.

  • In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder and transfer it to a sterile conical tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium

This protocol is designed to minimize precipitation when preparing the final working concentration of this compound in your cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise and slowly to the side of the tube.

  • Continue to mix the solution for a few seconds after adding the stock.

  • Visually inspect the medium for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

  • Use the freshly prepared this compound-containing medium for your experiment immediately.

Signaling Pathway

Mechanism of Action: Inhibition of Vacuolar H+-ATPase (V-ATPase)

This compound exerts its effects, in part, by inhibiting the vacuolar H+-ATPase (V-ATPase). This enzyme is a proton pump found on the membranes of various intracellular organelles, such as lysosomes and endosomes. Its primary function is to acidify the lumen of these organelles by pumping protons from the cytoplasm.

Diagram of V-ATPase Inhibition by this compound

cluster_0 Cytoplasm cluster_1 Organelle Lumen (e.g., Lysosome) Benanomicin_A This compound V_ATPase V-ATPase (Proton Pump) Benanomicin_A->V_ATPase Inhibits H_plus_cytoplasm H+ H_plus_cytoplasm->V_ATPase Pumped H_plus_lumen H+ Acidic_pH Acidic pH (Maintained) H_plus_lumen->Acidic_pH V_ATPase->H_plus_lumen

Caption: this compound inhibits the V-ATPase proton pump.

The inhibition of V-ATPase by this compound disrupts the acidification of these organelles, which can interfere with numerous cellular processes that rely on a low pH environment, including:

  • Protein degradation and recycling within lysosomes.[8]

  • Processing of endocytosed material.[8]

  • Maturation and sorting of proteins in the Golgi apparatus.[8]

  • Signaling pathways that are regulated by endosomal pH, such as the mTORC1 pathway.[9]

References

Technical Support Center: Minimizing Off-Target Effects of Benanomicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Benanomicin A in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound?

This compound exhibits its primary antifungal activity by binding to mannans or mannoproteins on the cell wall and membrane of susceptible fungi.[1][2] This interaction is thought to disrupt the normal structure and function of the cell membrane, leading to increased permeability, leakage of intracellular components like K+ and ATP, and ultimately cell death.[1] Additionally, this compound has been shown to inhibit the in vitro activity of H+-ATPase from yeast cell membranes.[1]

Q2: Are there known off-target effects of this compound in mammalian cells?

Currently, there is limited publicly available data specifically detailing the off-target effects of this compound in mammalian cells. One study noted that this compound does not bind to mammalian cells.[3] However, due to its structural resemblance to anthracyclines, which are known to intercalate with DNA and affect topoisomerase II activity, it is prudent to investigate potential off-target interactions within mammalian systems.

Q3: What general strategies can be employed to minimize off-target effects of small molecules like this compound?

Several strategies can be adopted to identify and minimize off-target effects:

  • Target Deconvolution: Employ methods to identify the specific molecular targets of this compound in your cellular model. Techniques include affinity purification coupled with mass spectrometry, cellular thermal shift assay (CETSA), and photoaffinity labeling.[4]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand which structural moieties are responsible for the desired activity and which may contribute to off-target effects.[5][6][7] This can guide the design of more specific compounds.

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.

  • Use of Control Compounds: Include structurally related but inactive analogs of this compound as negative controls in your experiments.

  • Orthogonal Assays: Confirm key findings using different experimental assays that rely on distinct detection principles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cytotoxicity observed in mammalian cells at expected active concentration. Off-target effects leading to cellular toxicity.1. Perform a dose-response curve to determine the EC50 and IC50 values. 2. Conduct a panel of cytotoxicity assays (e.g., MTT, LDH release, Annexin V/PI staining) to understand the mechanism of cell death. 3. Attempt to identify off-targets using proteomics-based approaches.
Inconsistent or unexpected phenotypic changes in cellular assays. Engagement of unknown off-targets affecting cellular signaling pathways.1. Profile the effect of this compound on global gene expression (RNA-seq) or protein phosphorylation (phosphoproteomics). 2. Use pathway analysis tools to identify signaling cascades that are perturbed. 3. Validate the involvement of identified pathways using specific inhibitors or genetic knockdown.
Difficulty in confirming direct target engagement. Weak or transient binding to the intended target; technical issues with the assay.1. Optimize target engagement assays (e.g., CETSA, SPR, ITC). 2. Consider using photo-crosslinkable analogs of this compound to covalently capture interacting proteins. 3. Validate target engagement in a cellular context using methods like CETSA.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for heating samples precisely

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents and equipment or Mass Spectrometer

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control (DMSO).

  • Harvesting: After the incubation period, harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three cycles of freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Western Blot: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody against the putative target protein.

    • Mass Spectrometry: For an unbiased approach, analyze the soluble proteome using mass spectrometry to identify proteins stabilized by this compound.

  • Data Interpretation: An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.[9]

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Off-Target Identification cluster_phase3 Phase 3: Mitigation & Validation phenotypic_assay Phenotypic Assay cytotoxicity_assay Cytotoxicity Assay (MTT, LDH) phenotypic_assay->cytotoxicity_assay Assess general toxicity target_deconvolution Target Deconvolution (e.g., CETSA, Affinity Purification) phenotypic_assay->target_deconvolution Identify molecular targets cytotoxicity_assay->target_deconvolution Investigate unexpected toxicity pathway_analysis Pathway Analysis (e.g., RNA-seq) target_deconvolution->pathway_analysis Understand downstream effects sar_studies SAR Studies & Analog Synthesis target_deconvolution->sar_studies Inform structure-based design pathway_analysis->sar_studies Guide analog design orthogonal_validation Orthogonal Validation Assays sar_studies->orthogonal_validation Validate improved specificity

Caption: Workflow for identifying and minimizing off-target effects.

signaling_pathway_investigation cluster_treatment Cell Treatment cluster_cellular_response Cellular Response cluster_analysis Analysis Benanomicin_A This compound Putative_Off_Target Putative Off-Target Benanomicin_A->Putative_Off_Target Binding Signaling_Cascade Signaling Cascade Putative_Off_Target->Signaling_Cascade Activation / Inhibition Phenotypic_Outcome Observed Phenotype Signaling_Cascade->Phenotypic_Outcome Phosphoproteomics Phosphoproteomics Signaling_Cascade->Phosphoproteomics Measure phosphorylation changes Western_Blot Western Blot Validation Phosphoproteomics->Western_Blot Validate key protein changes

Caption: Investigating impact on signaling pathways.

logical_relationship High_Concentration High this compound Concentration Increased_Off_Target Increased Off-Target Binding High_Concentration->Increased_Off_Target Ambiguous_Results Ambiguous/Confounded Results Increased_Off_Target->Ambiguous_Results Low_Concentration Optimal (Low) this compound Concentration Specific_On_Target Specific On-Target Binding Low_Concentration->Specific_On_Target Clear_Results Clear, Interpretable Results Specific_On_Target->Clear_Results

Caption: Impact of concentration on specificity.

References

Benanomicin A stability under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benanomicin A. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C.[1]

Q2: How should I prepare stock solutions of this compound?

It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, before preparing aqueous dilutions. The solubility and stability in aqueous solutions at different pH values have not been extensively reported, so it is advisable to prepare fresh aqueous solutions for each experiment or conduct a stability study for your specific buffer system.

Q3: I noticed a change in the color of my this compound solution. What does this indicate?

A change in the color of the solution could be an indication of degradation. This compound is a dark red powder, and significant color variation in solution may suggest chemical changes.[1] It is recommended to prepare fresh solutions if you observe any visual changes. For structurally similar compounds like some anthracyclines, stability is known to be pH-dependent.

Q4: Can I store this compound solutions at room temperature or 4°C?

While specific data for this compound is unavailable, studies on other anthracycline antibiotics, which are structurally similar, have shown that they are more stable at refrigerated temperatures (4°C) and when protected from light. For example, doxorubicin, epirubicin, and daunorubicin solutions maintain stability for up to 7 days at 4°C in the dark. Therefore, it is advisable to store this compound solutions at 4°C and protect them from light. Avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound?

The specific degradation pathways of this compound have not been fully elucidated in publicly available literature. However, based on its structure, potential degradation could occur through hydrolysis of glycosidic bonds or modifications to the aromatic core, especially under exposure to light, non-optimal pH, or high temperatures. A generalized potential degradation pathway is illustrated below.

Hypothetical Degradation Pathway of this compound Benanomicin_A This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Benanomicin_A->Hydrolysis Glycosidic Bond Cleavage Oxidation Oxidation (Exposure to Air/Oxidizing Agents) Benanomicin_A->Oxidation Modification of Aromatic Rings Photodegradation Photodegradation (Light Exposure) Benanomicin_A->Photodegradation Light-induced Reactions Degradation_Product_1 Aglcyone Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Products Oxidation->Degradation_Product_2 Degradation_Product_3 Photoproducts Photodegradation->Degradation_Product_3

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, protect from light and store at 4°C. Perform a stability study in your experimental buffer to determine the compound's stability over the course of your assay.
Loss of biological activity Improper storage of this compound powder or solutions.Ensure the powdered compound is stored at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for longer-term storage.
Precipitate formation in aqueous solution Poor solubility or degradation.Ensure the concentration is within the solubility limits for your chosen solvent system. If a precipitate forms in a previously clear solution, it may be a sign of degradation.

Experimental Protocols

General Protocol for a Stability Study of this compound in an Aqueous Buffer

This protocol outlines a general workflow to assess the stability of this compound in a specific experimental buffer.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the aqueous buffer of interest to the final desired concentration.

  • Storage Conditions:

    • Aliquot the test solution into several vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, analyze the concentration of this compound remaining in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Calculate the degradation rate and half-life of this compound under each condition.

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Strategies to Reduce Benanomicin A Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Benanomicin A on non-target cells during their experiments.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Target Mammalian Cell Lines

Question: We are observing significant cytotoxicity in our non-target mammalian cell lines even at low concentrations of this compound. How can we reduce this off-target effect?

Answer: High off-target cytotoxicity can be a significant hurdle. Here are several strategies you can employ, ranging from optimizing experimental parameters to more advanced formulation approaches.

Initial Troubleshooting Steps:

  • Confirm Drug Concentration and Purity:

    • Verify the concentration of your this compound stock solution.

    • Ensure the purity of the compound to rule out cytotoxic impurities.

  • Optimize Incubation Time:

    • Reduce the exposure time of the cells to this compound. A time-course experiment can help determine the minimum time required to observe the desired on-target effect while minimizing off-target cytotoxicity.

  • Cell Density Optimization:

    • Ensure that you are using an optimal cell density for your cytotoxicity assays. Low cell density can sometimes exaggerate cytotoxic effects.

Advanced Strategies:

  • Structural Modification to Synthesize Less Toxic Analogs:

    • Consider synthesizing or obtaining analogs of this compound. Structural modifications, particularly to the D-alanine and sugar moieties, have been shown to alter the biological activity and binding properties of related compounds, which could lead to reduced cytotoxicity in mammalian cells.

  • Liposomal Encapsulation:

    • Encapsulating this compound in liposomes can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its uptake by non-target cells and lowering systemic cytotoxicity.

  • Nanoparticle-Based Drug Delivery:

    • Formulating this compound into nanoparticles (e.g., PLGA-based) can provide controlled release and targeted delivery, thereby minimizing exposure to non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound against non-target mammalian cells?

A1: While specific IC50 values for this compound across a wide range of non-target mammalian cell lines are not extensively published, data from the structurally related compound, Pradimicin A, can offer some insight. Pradimicin A was found to be non-cytotoxic to various cultured mammalian cells at concentrations of 100 or 500 µg/mL[1]. Another analog, Pradimicin-IRD, exhibited IC50 values ranging from 0.8 µM to 2.7 µM in different cancer cell lines[2]. It is crucial to determine the IC50 of this compound in your specific non-target cell lines to establish a baseline for your experiments.

Table 1: Cytotoxicity of Pradimicin Analogs Against Various Cell Lines

CompoundCell LineIC50 ValueReference
Pradimicin AVarious cultured mammalian cellsNon-cytotoxic at 100 or 500 µg/mL[1]
Pradimicin-IRDHCT-116 (Colon Carcinoma)0.8 µM[2]
Pradimicin-IRDMM 200 (Melanoma)2.7 µM[2]

Q2: What are the general mechanisms of cytotoxicity for anthracycline antibiotics like this compound in mammalian cells?

A2: Anthracycline antibiotics, the class to which this compound belongs, typically exert cytotoxic effects through several mechanisms. These include DNA intercalation, which disrupts DNA replication and transcription, and the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage[3][4]. This can trigger apoptotic signaling pathways in the cell.

Q3: How can I design an experiment to test if a drug delivery system reduces this compound's cytotoxicity?

A3: To evaluate the effectiveness of a drug delivery system (e.g., liposomes or nanoparticles) in reducing cytotoxicity, you can perform a comparative cytotoxicity assay.

Experimental Workflow:

  • Preparation: Prepare your non-target cell line in a 96-well plate.

  • Treatment Groups:

    • Group 1: Untreated cells (negative control).

    • Group 2: Cells treated with the empty drug delivery vehicle (e.g., empty liposomes).

    • Group 3: Cells treated with a serial dilution of free this compound.

    • Group 4: Cells treated with a serial dilution of encapsulated this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Data Analysis: Calculate the IC50 values for both free and encapsulated this compound. A significant increase in the IC50 value for the encapsulated form would indicate a reduction in cytotoxicity.

Q4: Where can I find detailed protocols for preparing liposomal or nanoparticle formulations of this compound?

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Adapted from Doxorubicin Protocols)

This protocol describes a remote loading method using an ammonium sulfate gradient, a common technique for encapsulating anthracyclines[5][6].

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • This compound

  • Ammonium sulfate solution (250 mM)

  • Sucrose solution (10% w/v)

  • HEPES buffer

  • Chloroform

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis tubing

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., in a 3:2 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through 100 nm polycarbonate membranes using a lipid extruder to form unilamellar vesicles (LUVs) of a defined size.

  • Creation of pH Gradient:

    • Remove the external ammonium sulfate by dialysis against a sucrose solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

  • Remote Loading of this compound:

    • Prepare a solution of this compound in a suitable buffer (e.g., HEPES-buffered sucrose).

    • Incubate the liposomes with the this compound solution at an elevated temperature (e.g., 60°C) for a specified time to allow the drug to be loaded into the liposomes.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol uses an oil-in-water single emulsion solvent evaporation method.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and this compound in dichloromethane.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution of PVA while stirring vigorously.

    • Sonicate the mixture on ice using a probe sonicator to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the washed nanoparticles to obtain a powder for storage and later use.

Visualization of Signaling Pathways and Workflows

BenanomicinA_Cytotoxicity_Pathway BenanomicinA This compound NonTargetCell Non-Target Mammalian Cell BenanomicinA->NonTargetCell DNA_Intercalation DNA Intercalation NonTargetCell->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation NonTargetCell->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Cascade Apoptosis Cascade (Caspase Activation) p53_Activation->Apoptosis_Cascade Mitochondrial_Dysfunction->Apoptosis_Cascade Cell_Death Cell Death Apoptosis_Cascade->Cell_Death

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity in non-target cells.

Cytotoxicity_Reduction_Workflow Start High Cytotoxicity Observed Strategy Select Mitigation Strategy Start->Strategy Analog Synthesize/Obtain Less Toxic Analog Strategy->Analog Structural Modification Liposome Liposomal Encapsulation Strategy->Liposome Formulation Nanoparticle Nanoparticle Formulation Strategy->Nanoparticle Formulation Assay Perform Comparative Cytotoxicity Assay Analog->Assay Liposome->Assay Nanoparticle->Assay Analysis Calculate and Compare IC50 Values Assay->Analysis Success Cytotoxicity Reduced Analysis->Success IC50 Increased Failure Re-evaluate Strategy Analysis->Failure IC50 Unchanged or Decreased

Caption: Experimental workflow for evaluating strategies to reduce this compound cytotoxicity.

References

Technical Support Center: Optimization of Benanomicin A Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the in vivo delivery of Benanomicin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antifungal antibiotic that functions by binding to mannoproteins on the surface of fungal cells. This interaction disrupts the integrity of the cell membrane, leading to increased permeability and subsequent cell death. It has also been shown to inhibit H+-ATPase in the fungal cell membrane.[1]

Q2: What are the known solubility properties of this compound?

This compound is a dark red powder that is poorly soluble in water and methanol, but soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This poor aqueous solubility is a critical factor to consider when developing formulations for in vivo administration.

Q3: Has this compound shown efficacy in any animal models?

Yes, a product data sheet mentions that this compound demonstrated excellent therapeutic efficacy in a mouse model of Pneumocystis carinii pneumonia.[2]

Q4: What are the potential toxicity concerns with this compound?

As an anthracycline antibiotic, there is a potential for cardiotoxicity, a known side effect of this class of drugs.[3][4][5][6][7] Researchers should carefully monitor for signs of toxicity in animal models, particularly with long-term or high-dose administration.

Q5: What are some potential formulation strategies for in vivo delivery of this compound given its poor water solubility?

Due to its low water solubility, formulating this compound for in vivo use can be challenging. Common approaches for poorly soluble compounds include:

  • Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent (like DMSO) and an aqueous vehicle.

  • Liposomal formulations: Encapsulating this compound within lipid-based nanoparticles can improve solubility, alter biodistribution, and potentially reduce toxicity.[3][4]

  • Nanoemulsions: These oil-in-water or water-in-oil emulsions can enhance the solubility and absorption of lipophilic drugs.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon injection Poor solubility of the formulation in physiological fluids.1. Increase the concentration of the co-solvent (e.g., DMSO): However, be mindful of potential solvent toxicity. 2. Decrease the drug concentration: This may require adjusting the dosing volume. 3. Explore alternative formulation strategies: Consider liposomes or nanoemulsions to improve solubility and stability.
No observable therapeutic effect in the animal model 1. Inadequate drug exposure at the site of infection. 2. Sub-optimal dosing regimen. 3. Rapid metabolism or clearance of the drug. 1. Conduct a dose-ranging study: Evaluate a wider range of doses to determine the effective concentration. 2. Perform pharmacokinetic (PK) analysis: Measure drug concentrations in plasma and tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. 3. Consider alternative routes of administration: Depending on the infection model, routes like intravenous or intraperitoneal injection may provide more direct delivery.
Signs of toxicity in treated animals (e.g., weight loss, lethargy, organ damage) 1. Inherent toxicity of this compound. 2. Toxicity of the formulation excipients (e.g., high concentration of DMSO). 1. Reduce the dose or frequency of administration. 2. Conduct a toxicity study: Evaluate key organs for histopathological changes. 3. Optimize the formulation: If using co-solvents, try to minimize their concentration. Liposomal formulations may help reduce systemic toxicity.[3][4] 4. Monitor cardiac function: Given its classification as an anthracycline, electrocardiography (ECG) or echocardiography could be considered in larger animal models.
High variability in experimental results 1. Inconsistent formulation preparation. 2. Variability in animal handling and dosing. 3. Biological variability within the animal cohort. 1. Standardize the formulation preparation protocol: Ensure consistent mixing, temperature, and storage. 2. Ensure accurate and consistent dosing: Use calibrated equipment and consistent administration techniques. 3. Increase the number of animals per group: This will help to improve the statistical power of the study.

Quantitative Data

Table 1: Illustrative Formulation Compositions for In Vivo Studies

Formulation IDThis compound Concentration (mg/mL)Vehicle CompositionAppearance
BEN-DMSO-01110% DMSO, 40% PEG 400, 50% SalineClear, red solution
BEN-LIPO-012Liposome suspension in PBS (pH 7.4)Red, opaque suspension
BEN-NANO-011.5Nanoemulsion (oil-in-water)Reddish, translucent emulsion

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Single Intravenous Dose of 5 mg/kg)

ParameterFormulation BEN-DMSO-01Formulation BEN-LIPO-01
Cmax (µg/mL) 1.22.5
AUC (0-t) (µg*h/mL) 3.810.2
t1/2 (hours) 2.58.1
Vd (L/kg) 4.21.5
Cl (L/h/kg) 1.30.5

Cmax: Maximum plasma concentration; AUC: Area under the curve; t1/2: Half-life; Vd: Volume of distribution; Cl: Clearance.

Table 3: Illustrative Acute Toxicity Profile of this compound in Mice

FormulationRoute of AdministrationLD50 (mg/kg)Observed Toxicities
BEN-DMSO-01Intravenous25Lethargy, weight loss, mild cardiotoxicity at higher doses
BEN-LIPO-01Intravenous75Reduced signs of acute toxicity compared to the DMSO formulation

LD50: Median lethal dose.

Experimental Protocols

Protocol: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Mice are infected via intravenous injection with 1x10^5 Colony Forming Units (CFU) of Candida albicans in 0.1 mL of sterile saline.

  • Formulation Preparation:

    • BEN-DMSO-01: Dissolve this compound in 100% DMSO to create a stock solution. On the day of injection, dilute the stock solution with PEG 400 and sterile saline to the final concentrations (10% DMSO, 40% PEG 400).

  • Treatment Groups (n=10 mice per group):

    • Group 1: Vehicle control (10% DMSO, 40% PEG 400 in saline)

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (5 mg/kg)

    • Group 4: this compound (10 mg/kg)

    • Group 5: Positive control (e.g., Fluconazole at a clinically relevant dose)

  • Dosing: Treatment is initiated 24 hours post-infection via intravenous injection once daily for 5 consecutive days.

  • Monitoring:

    • Monitor animal survival daily for 21 days.

    • Record body weight daily.

    • Observe for any clinical signs of distress or toxicity.

  • Endpoint Analysis:

    • At day 7 post-infection, a subset of mice from each group (n=3) can be euthanized to determine the fungal burden in the kidneys. Kidneys are aseptically removed, homogenized, and plated on appropriate agar plates to enumerate CFU.

    • Survival data will be analyzed using a Kaplan-Meier survival curve and log-rank test.

    • Fungal burden data will be analyzed using a one-way ANOVA followed by a post-hoc test.

Visualizations

BenanomicinA_Mechanism cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall (Mannoproteins) Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Disrupts Integrity H_ATPase H+-ATPase Cell_Membrane->H_ATPase Inhibits Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Cell_Death Cell Death Cytoplasm->Cell_Death Leads to Benanomicin_A This compound Benanomicin_A->Cell_Wall Binds to Mannoproteins in_vivo_workflow A Animal Model Selection (e.g., Murine Candidiasis) B Formulation Development (e.g., Co-solvent, Liposomes) A->B C Dose-Ranging & Toxicity Study B->C D Efficacy Study (Infection & Treatment) C->D E Pharmacokinetic Analysis D->E G Endpoint Assessment (Survival, Fungal Burden) D->G F Data Analysis & Interpretation E->F G->F troubleshooting_logic Start In Vivo Experiment Issue Q1 Precipitation Observed? Start->Q1 A1_Yes Optimize Formulation (Solubility) Q1->A1_Yes Yes Q2 No Efficacy? Q1->Q2 No A1_Yes->Q2 A2_Yes Review Dose & PK Q2->A2_Yes Yes Q3 Toxicity Observed? Q2->Q3 No A2_Yes->Q3 A3_Yes Reduce Dose / Reformulate Q3->A3_Yes Yes End Successful Experiment Q3->End No A3_Yes->End

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Benanomicin A and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antifungal agents Benanomicin A and fluconazole. The following sections detail their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental protocols utilized for these assessments.

Executive Summary

This compound, an antifungal antibiotic, and fluconazole, a triazole antifungal, represent two distinct classes of agents in the fight against fungal infections. While both exhibit broad-spectrum activity, their mechanisms of action and efficacy profiles show notable differences. This compound demonstrates a fungicidal action by disrupting the fungal cell membrane through binding to mannoproteins and inhibiting H+-ATPase. In contrast, fluconazole exerts a primarily fungistatic effect by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This guide synthesizes available experimental data to offer a direct comparison of their performance.

Mechanism of Action

The distinct mechanisms of action of this compound and fluconazole are central to their antifungal properties and are visualized in the diagrams below.

This compound Signaling Pathway

This compound's antifungal activity is initiated by its binding to mannan or mannoproteins, which are components of the fungal cell wall and membrane.[1][2] This interaction leads to a deterioration of the normal structure and function of the cell membrane, particularly in growing or metabolically active yeast cells.[1] A key downstream effect is the inhibition of H+-ATPase in the cell membrane, which disrupts proton gradients and essential cellular processes.[1] This disruption of the cell permeability barrier results in the leakage of intracellular components such as K+ and ATP, ultimately leading to cell death.[1]

Benanomicin_A_Pathway This compound Mechanism of Action Benanomicin_A This compound Mannoproteins Mannan/Mannoproteins (Fungal Cell Wall/Membrane) Benanomicin_A->Mannoproteins Binds to Membrane_Disruption Cell Membrane Disruption Mannoproteins->Membrane_Disruption H_ATPase H+-ATPase Inhibition Membrane_Disruption->H_ATPase Leakage Leakage of K+ and ATP H_ATPase->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: this compound's mechanism of action.

Fluconazole Signaling Pathway

Fluconazole's mechanism of action targets the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] It specifically inhibits the cytochrome P-450 enzyme, lanosterol 14-α-demethylase.[4][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[3][5] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14-α-methyl sterols in the fungal cell membrane.[6][7] This alteration in the membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth.[5][6]

Fluconazole_Pathway Fluconazole Mechanism of Action cluster_synthesis Ergosterol Biosynthesis Pathway Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (Cytochrome P-450 enzyme) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Lanosterol Lanosterol Lanosterol->Ergosterol_Synthesis Conversion Ergosterol Ergosterol Membrane_Integrity Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane_Integrity Essential for Ergosterol_Synthesis->Ergosterol Ergosterol_Synthesis->Membrane_Integrity Growth_Inhibition Fungal Growth Inhibition Membrane_Integrity->Growth_Inhibition

Caption: Fluconazole's mechanism of action.

Comparative In Vitro Efficacy

The in vitro efficacy of antifungal agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and fluconazole against a range of clinically relevant fungal pathogens, compiled from multiple studies.

Table 1: In Vitro Efficacy (MIC in µg/mL) Against Yeast and Dimorphic Fungi

Fungal SpeciesThis compound (Range)Fluconazole (Range)
Candida albicans0.2-12.5[8]0.25-1.0[9]
Candida glabrata0.78-6.25[8]1.0-16.0
Candida krusei1.56-12.5[8]16.0-64.0
Candida tropicalis0.39-3.13[8]0.5-4.0
Candida parapsilosis0.2-1.56[8]0.125-2.0
Cryptococcus neoformans0.05-0.78[8]2.0-16.0[10][11]
Sporothrix schenckii0.1-0.78[8]Not widely reported

Table 2: In Vitro Efficacy (MIC in µg/mL) Against Filamentous Fungi (Molds)

Fungal SpeciesThis compound (Range)Fluconazole (Range)
Aspergillus fumigatus1.56-12.5[8]>64
Aspergillus flavus3.13-12.5[8]>64
Aspergillus niger3.13-12.5[8]>64
Trichophyton spp.0.025-0.39[8]0.25-8.0

Note: MIC values can vary between studies due to differences in methodology and strains tested.

Comparative In Vivo Efficacy

In vivo studies in animal models provide crucial data on the therapeutic potential of antifungal agents. A comparative study in murine models of systemic fungal infections provided the following efficacy data for this compound and fluconazole.[12][13]

Table 3: In Vivo Efficacy (ED50 in mg/kg/day) in Murine Models

Fungal PathogenThis compound (subcutaneous)Fluconazole (subcutaneous)
Candida albicans1.30[12][13]>50[13]
Aspergillus fumigatus19.0[12][13]>50[13]
Cryptococcus neoformans21.5[12][13]Not reported in this study

In the murine model of systemic Candida albicans infection, this compound was more effective at eradicating the pathogen from the kidneys of infected mice than fluconazole.[12][13]

Experimental Protocols

The in vitro and in vivo data presented are based on established methodologies designed to ensure reproducibility and comparability of results.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) for both this compound and fluconazole is typically performed using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth_Microdilution_Workflow Broth Microdilution Workflow start Start prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum prep_plate Prepare 96-well plate with serial dilutions of antifungal prep_inoculum->prep_plate inoculate Inoculate wells with fungal suspension prep_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow.

Key Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a suspension is prepared in sterile saline or water. The suspension is then adjusted to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Drug Dilution: A series of twofold dilutions of the antifungal agent is prepared in a liquid medium, such as RPMI-1640, in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

In Vivo Efficacy Testing: Murine Model of Systemic Infection

Animal models are instrumental in evaluating the therapeutic efficacy of antifungal drugs in a living system. A common model involves inducing a systemic infection in mice.

Key Steps:

  • Infection: Mice are infected intravenously with a standardized lethal dose of the fungal pathogen.

  • Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., this compound or fluconazole) is initiated. The drug is administered via a specific route (e.g., subcutaneously or intravenously) at various dosages, typically once or twice daily for a set number of days.

  • Monitoring: The survival of the mice is monitored daily for a defined period (e.g., 14-28 days).

  • Efficacy Determination: The efficacy of the drug is determined by the 50% effective dose (ED50), which is the dose required to protect 50% of the infected mice from death. Additionally, the fungal burden in target organs, such as the kidneys, can be quantified at the end of the study to assess the drug's ability to clear the infection.[13]

Conclusion

This compound and fluconazole exhibit distinct profiles in their antifungal activity. This compound demonstrates potent fungicidal activity against a broad spectrum of fungi, including species that are intrinsically resistant to fluconazole, such as Aspergillus spp. In contrast, fluconazole is a well-established fungistatic agent, particularly effective against many Candida species. The in vivo data further supports the potential of this compound as a therapeutic agent, showing superior efficacy in clearing Candida albicans infections in a murine model compared to fluconazole. The choice between these agents in a clinical or research setting will depend on the specific fungal pathogen, the nature of the infection, and the desired therapeutic outcome. Further head-to-head clinical studies are warranted to fully elucidate their comparative therapeutic potential.

References

Unraveling the Antifungal Target of Benanomicin A: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental validation of Benanomicin A's antifungal target. It objectively compares its mechanism of action and performance with established antifungal agents, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Introduction to this compound

This compound is a benzo[a]naphthacenequinone antibiotic with broad-spectrum fungicidal activity against a wide range of pathogenic fungi.[1][2] Its efficacy has been demonstrated in both in vitro and in vivo models of fungal infections, positioning it as a potential therapeutic agent.[3][4] Understanding the precise molecular target and mechanism of action is crucial for its clinical development and for overcoming the challenge of antifungal drug resistance.

Proposed Mechanism of Action of this compound

Current evidence suggests that this compound's primary antifungal action stems from its interaction with the fungal cell surface, leading to membrane disruption and subsequent cell death.[5][6] The key steps in its proposed mechanism are:

  • Binding to Mannan/Mannoproteins: this compound preferentially binds to mannan or mannoproteins, which are key components of the fungal cell wall and cell membrane.[5][6] This binding is a crucial initial step for its antifungal activity.[6]

  • Membrane Destabilization: This binding is thought to disrupt the normal structure and function of the cell membrane, particularly in metabolically active, growing cells.[5]

  • Increased Permeability: The compromised membrane integrity leads to the leakage of essential intracellular components, such as potassium ions (K+) and ATP.[5]

  • Inhibition of Plasma Membrane H+-ATPase: this compound has been shown to inhibit the in vitro activity of H+-ATPase from the yeast cell membrane, which would further disrupt crucial cellular processes.[5]

  • Enhanced Phagocytosis: Interestingly, this compound treatment can increase the susceptibility of Candida albicans to phagocytosis by macrophages, suggesting an additional host-mediated clearance mechanism.[7]

The following diagram illustrates the proposed signaling pathway for this compound's antifungal action.

BenanomicinA_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BenanomicinA This compound Mannan Mannan/ Mannoproteins BenanomicinA->Mannan Binds H_ATPase H+-ATPase BenanomicinA->H_ATPase Inhibits Membrane Membrane Structure & Function Mannan->Membrane Disrupts K_ATP Intracellular K+ & ATP Membrane->K_ATP Leakage CellDeath Cell Death Membrane->CellDeath Leads to H_ATPase->CellDeath Contributes to K_ATP->CellDeath Leads to

Proposed mechanism of this compound's antifungal action.

Comparative Performance Data

The following tables summarize the in vitro and in vivo antifungal activities of this compound in comparison to Amphotericin B and Fluconazole.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in mg/L)
Fungal SpeciesThis compoundAmphotericin BReference
Candida albicans12.50.39[2]
Aspergillus fumigatus10 - 40Lower (eightfold)[2]
Cryptococcus neoformansComparableComparable[1][2]
Rhodotorula spp.ComparableComparable[1][2]
Trichosporon spp.ComparableComparable[1][2]
Geotrichum spp.ComparableComparable[1][2]
Sporothrix spp.ComparableComparable[1][2]
Dermatophytes2.5 - 80Comparable/Slightly Lower[2]
Zygomycetes>80 (not inhibitory)Susceptible[2]

Note: "Comparable" indicates that the MIC values were reported to be in a similar range.

Table 2: In Vivo Antifungal Activity (Median Effective Dose - ED50 in mg/kg/day)
Fungal SpeciesThis compound (s.c.)Amphotericin B (s.c.)Fluconazole (s.c.)Reference
Candida albicans1.30LowerHigher[3][4]
Aspergillus fumigatus19.0LowerHigher[3][4]
Cryptococcus neoformans21.5LowerN/A[3][4]

s.c. = subcutaneous administration

Experimental Protocols for Target Validation

The validation of this compound's antifungal target has been supported by a series of key experiments. The methodologies for these are detailed below.

Ion and ATP Leakage Assay
  • Objective: To determine if this compound disrupts the fungal cell membrane permeability.

  • Methodology:

    • Saccharomyces cerevisiae cells are grown to the mid-logarithmic phase.

    • Cells are washed and resuspended in a buffer.

    • This compound is added to the cell suspension at various concentrations (e.g., at and above the MIC).

    • At specific time intervals, aliquots of the suspension are taken and centrifuged.

    • The supernatant is collected to measure the extracellular concentration of K+ using an atomic absorption spectrophotometer and ATP using a luciferin-luciferase assay kit.

    • A control group without this compound is run in parallel.

Protoplast Lysis Assay
  • Objective: To assess the direct effect of this compound on the fungal cell membrane, independent of the cell wall.

  • Methodology:

    • Protoplasts are prepared from fungal cells (e.g., S. cerevisiae) by enzymatic removal of the cell wall.

    • The protoplasts are stabilized in an osmotic buffer.

    • This compound is added to the protoplast suspension.

    • Lysis of the protoplasts is monitored over time by measuring the decrease in optical density at a specific wavelength (e.g., 660 nm).

    • The experiment is performed in the presence and absence of a metabolic energy source (e.g., glucose) to assess the role of cellular metabolic activity.[5]

H+-ATPase Inhibition Assay
  • Objective: To investigate the inhibitory effect of this compound on the activity of plasma membrane H+-ATPase.

  • Methodology:

    • Plasma membrane fractions are isolated from fungal cells through differential centrifugation and sucrose density gradient centrifugation.

    • The H+-ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP.

    • The reaction mixture contains the isolated membrane fraction, ATP, and necessary cofactors in a suitable buffer.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The amount of released Pi is determined colorimetrically.

The following diagram illustrates the general workflow for these target validation experiments.

Experimental_Workflow cluster_leakage Ion & ATP Leakage Assay cluster_protoplast Protoplast Lysis Assay cluster_atpase H+-ATPase Inhibition Assay FungalCells1 Fungal Cells Treatment1 Treat with This compound FungalCells1->Treatment1 Centrifuge1 Centrifuge Treatment1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Measure1 Measure K+ & ATP Supernatant1->Measure1 FungalCells2 Fungal Cells Protoplasts Prepare Protoplasts FungalCells2->Protoplasts Treatment2 Treat with This compound Protoplasts->Treatment2 MeasureOD Monitor Optical Density Treatment2->MeasureOD FungalCells3 Fungal Cells MembraneIsolation Isolate Plasma Membrane FungalCells3->MembraneIsolation Assay Perform ATPase Assay with this compound MembraneIsolation->Assay MeasurePi Measure Phosphate Release Assay->MeasurePi

Workflow for key experiments in validating this compound's target.

Comparison of Target Validation with Other Antifungals

The validation of this compound's antifungal target can be compared with that of well-established antifungal drug classes.

FeatureThis compoundPolyenes (e.g., Amphotericin B)Azoles (e.g., Fluconazole)
Primary Target Mannan/Mannoproteins on the cell surface and Plasma Membrane H+-ATPase[5][6]Ergosterol in the fungal cell membrane[8]Lanosterol 14-α-demethylase (Erg11p), an enzyme in the ergosterol biosynthesis pathway[8][9]
Validation Approach - Binding assays with fungal cells and protoplasts[6]- Membrane permeability assays (ion/ATP leakage)[5]- Protoplast lysis assays[5]- In vitro enzyme inhibition assays (H+-ATPase)[5]- Direct binding studies with ergosterol- Creation of artificial membranes (liposomes) with and without ergosterol to demonstrate drug-induced pore formation- Spectroscopic analysis of drug-membrane interaction- Genetic studies using knockout or overexpression mutants of the target enzyme- Biochemical assays with the purified enzyme to demonstrate direct inhibition- Analysis of sterol profiles in treated fungal cells to show accumulation of the substrate of the target enzyme[9]
Mechanism of Action Fungicidal: Disrupts membrane integrity and vital ion gradients[1][5]Fungicidal: Forms pores in the cell membrane, leading to leakage of cellular contents[8]Fungistatic: Inhibits ergosterol synthesis, leading to a defective cell membrane and growth arrest[8]

The following diagram illustrates the logical relationship in the target validation process for different classes of antifungals.

Target_Validation_Comparison cluster_benanomicin This compound cluster_polyenes Polyenes (Amphotericin B) cluster_azoles Azoles (Fluconazole) Benanomicin_Target Mannan/H+-ATPase Benanomicin_Validation Binding Assays Leakage Assays Enzyme Inhibition Benanomicin_Target->Benanomicin_Validation Validated by Polyene_Target Ergosterol Polyene_Validation Direct Binding Studies Liposome Permeability Spectroscopy Polyene_Target->Polyene_Validation Validated by Azole_Target Erg11p Azole_Validation Genetic Manipulation Purified Enzyme Assays Sterol Profiling Azole_Target->Azole_Validation Validated by

References

Comparative Analysis of Cross-Resistance Potential Between Benanomicin A and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benanomicin A and its potential for cross-resistance with other major classes of antifungal drugs. The assessment is based on its unique mechanism of action and available in vitro susceptibility data.

Introduction to this compound

This compound is a polyketide antibiotic with a broad spectrum of fungicidal activity.[1] It demonstrates efficacy against a range of yeasts, dimorphic fungi, dermatophytes, and aspergilli.[1] Its mechanism of action distinguishes it from other commercially available antifungal agents, suggesting a lower potential for target-based cross-resistance.

Mechanism of Action: A Distinctive Approach

This compound's primary mode of action involves binding to mannan or mannoproteins, which are essential components of the fungal cell wall and membrane.[2][3] This interaction, which is dependent on the presence of Ca2+, disrupts the normal structure and function of the cell membrane in metabolically active fungal cells, leading to cell death.[2][3] This mechanism is fundamentally different from those of other major antifungal classes:

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol, a key component of the fungal cell membrane, leading to pore formation and leakage of cellular contents.

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disruption of ergosterol production alters membrane fluidity and function.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to cell wall instability and lysis.

The unique targeting of mannoproteins by this compound suggests that resistance mechanisms developed against other antifungal classes, which are often target-specific, are unlikely to confer resistance to this compound. For instance, mutations in the ERG11 gene that cause azole resistance, or alterations in the FKS subunits that lead to echinocandin resistance, would not be expected to affect the binding of this compound to mannoproteins.

G cluster_benanomicin This compound Pathway cluster_azoles Azoles Pathway cluster_polyenes Polyenes Pathway cluster_echinocandins Echinocandins Pathway Bena This compound Mannan Mannoproteins (Cell Wall/Membrane) Bena->Mannan Binds to Disruption Membrane Disruption & Permeability Increase Mannan->Disruption Leads to Death Fungal Cell Death Disruption->Death Azoles Azoles (e.g., Fluconazole) Erg11 Lanosterol 14-α-demethylase Azoles->Erg11 Inhibits Ergosterol_Synth Ergosterol Biosynthesis Erg11->Ergosterol_Synth Membrane_Func Altered Membrane Function Ergosterol_Synth->Membrane_Func Disrupts Polyenes Polyenes (e.g., Amphotericin B) Ergosterol Ergosterol (Cell Membrane) Polyenes->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Causes Leakage Ion Leakage Pore->Leakage Echinos Echinocandins (e.g., Caspofungin) Glucan_Synthase β-(1,3)-D-glucan Synthase Echinos->Glucan_Synthase Inhibits Glucan_Synth β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synth Cell_Wall Weakened Cell Wall Glucan_Synth->Cell_Wall Disrupts

Mechanisms of Action of Major Antifungal Classes.

Comparative In Vitro Activity

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans 0.25 - 4.00.5≤1 - 20.03 - 0.5
Candida glabrata 0.5 - 2.00.54 - 160.03 - 0.5
Candida krusei 1.0 - 8.00.516 - >640.12 - 2.0
Candida parapsilosis 0.5 - 4.00.251 - 40.5 - 2.0
Aspergillus fumigatus 0.5 - 4.00.5 - 2.0>640.125 - 0.5
Cryptococcus neoformans 0.125 - 1.00.25 - 0.54 - 16>8

Note: MIC values are ranges compiled from various sources and can vary based on testing methodology and strain differences.[1][4][5][6][7][8][9][10]

The data indicates that this compound is active against a broad range of clinically relevant fungi, including species that may exhibit resistance to other antifungal classes, such as Candida krusei and its intrinsic resistance to fluconazole.

Experimental Protocols for Cross-Resistance Studies

To definitively assess cross-resistance, a standardized experimental workflow is necessary. The following outlines a general protocol for in vitro cross-resistance testing.

Objective: To determine if acquired resistance to this compound confers resistance to other classes of antifungal agents, and vice versa.

Materials:

  • Wild-type fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Antifungal agents: this compound, Amphotericin B, Fluconazole, Caspofungin

  • Appropriate culture media (e.g., RPMI-1640)

  • Microtiter plates

  • Spectrophotometer

Methodology:

  • Generation of Resistant Strains:

    • Expose wild-type fungal strains to sub-inhibitory concentrations of this compound over multiple passages.

    • Gradually increase the concentration of this compound in the culture medium to select for resistant mutants.

    • Isolate single colonies and confirm their resistance by determining the MIC of this compound, which should be significantly higher than that for the wild-type strain.

    • Repeat this process to generate strains resistant to Amphotericin B, Fluconazole, and Caspofungin independently.

  • Antifungal Susceptibility Testing:

    • Perform broth microdilution assays according to CLSI or EUCAST guidelines to determine the MICs of this compound, Amphotericin B, Fluconazole, and Caspofungin against all generated resistant strains and the parent wild-type strains.[11]

    • Briefly, prepare serial dilutions of each antifungal agent in microtiter plates.

    • Inoculate each well with a standardized suspension of the fungal strain being tested.

    • Incubate the plates under appropriate conditions (temperature, time).

    • Determine the MIC, which is the lowest concentration of the drug that inhibits visible growth.

  • Data Analysis:

    • Compare the MICs of the different antifungal agents against the resistant strains to their MICs against the wild-type strain.

    • Cross-resistance is indicated if a strain resistant to one antifungal agent shows a significant increase in MIC for another antifungal agent.

G cluster_setup Experimental Setup cluster_resistance Resistance Induction cluster_testing Susceptibility Testing cluster_analysis Analysis WT Wild-Type Fungal Strain Exposure Serial Passage with Increasing Drug Concentration WT->Exposure Drugs Antifungal Agents (this compound, Azole, Polyene, Echinocandin) Drugs->Exposure Selection Selection of Resistant Mutants Exposure->Selection Resistant_Strains Resistant Strains (to each drug class) Selection->Resistant_Strains MIC_Det Broth Microdilution (CLSI/EUCAST) Resistant_Strains->MIC_Det MIC_Values Determine MICs of all drugs against all resistant strains MIC_Det->MIC_Values Comparison Compare MICs of Resistant vs. Wild-Type Strains MIC_Values->Comparison Cross_Resistance Assess for Cross-Resistance Comparison->Cross_Resistance

Workflow for In Vitro Antifungal Cross-Resistance Testing.

Conclusion

Based on its distinct mechanism of action targeting fungal mannoproteins, this compound is not expected to exhibit target-based cross-resistance with the major classes of antifungal drugs currently in clinical use. However, the potential for non-target-based resistance mechanisms, such as the upregulation of efflux pumps or alterations in cell wall composition that could affect drug penetration, cannot be entirely ruled out without direct experimental evidence. The provided experimental protocol offers a framework for conducting such crucial cross-resistance studies. The broad-spectrum activity of this compound, including against some intrinsically resistant fungal species, makes it a promising candidate for further investigation and development in the fight against invasive fungal infections.

References

Head-to-Head Comparison: Benanomicin A and Doxorubicin in the Context of Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Benanomicin A and Doxorubicin, two compounds with established biological activities. While Doxorubicin is a cornerstone of cancer chemotherapy, information regarding the direct anticancer effects of this compound is notably scarce in publicly available scientific literature. This document summarizes the existing data for both compounds, highlighting the significant knowledge gap for this compound in oncology and presenting the extensive data available for Doxorubicin.

Overview and Mechanism of Action

Doxorubicin is a well-characterized anthracycline antibiotic with potent anticancer activity.[1][2][3] Its primary mechanisms of action against cancer cells are multifaceted and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure. This process interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][4]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to double-strand breaks.[2][4]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces free radicals. These highly reactive molecules cause damage to DNA, proteins, and cellular membranes, contributing to cytotoxicity.[1][4]

This compound , in contrast, is primarily known as an antifungal antibiotic.[5] Its mechanism of action in fungi involves:

  • Binding to Mannoproteins: this compound preferentially binds to mannan or mannoproteins on the surface of fungal cells.[5]

  • Disruption of Cell Membrane Integrity: This binding is thought to disrupt the normal structure and function of the fungal cell membrane.[5]

  • Inhibition of H+-ATPase: It has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane.[5]

Quantitative Data Presentation

Due to the absence of publicly available data on the anticancer activity of this compound, a direct quantitative comparison with Doxorubicin is not possible at this time. The following tables summarize the extensive experimental data available for Doxorubicin's effects on various cancer cell lines.

Table 1: Cytotoxicity of Doxorubicin (IC50 Values) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
PC3Prostate Cancer8.0048MTT
A549Lung Cancer1.5048MTT
HeLaCervical Cancer1.0048MTT
LNCaPProstate Cancer0.2548MTT
AMJ13Breast Cancer223.6 (µg/ml)Not SpecifiedMTT
HepG2Liver Cancer>2024MTT
UMUC-3Bladder Cancer5.124MTT
TCCSUPBladder Cancer12.624MTT
BFTC-905Bladder Cancer2.324MTT
MCF-7Breast Cancer2.524MTT
M21Skin Melanoma2.824MTT

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.

Table 2: Apoptosis Induction by Doxorubicin

Cell LineConcentration (µM)Apoptosis Rate (%)Exposure Time (h)Assay Method
H9c2 (Cardiomyocytes)1Increased Caspase-3 & 9 activity24Colorimetric Caspase Assay
H9c2 (Cardiomyocytes)50Dose-dependent increase72Flow Cytometry (Annexin V/PI)
Imatinib-resistant CML cells1Significantly higher than sensitive cells24Not Specified

Signaling Pathways

The signaling pathways modulated by Doxorubicin leading to cancer cell death are complex and well-documented. In contrast, the signaling pathways affected by this compound in mammalian cells remain uncharacterized due to the lack of relevant studies.

Doxorubicin Signaling Pathways

Doxorubicin's induction of DNA damage and oxidative stress triggers a cascade of signaling events, often culminating in apoptosis. Key pathways include:

  • p53-mediated Apoptosis: DNA damage activates the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and PUMA, leading to the mitochondrial (intrinsic) pathway of apoptosis.

  • Caspase Activation: Doxorubicin treatment leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), which are the central effectors of apoptosis.[7]

  • NF-κB Pathway: In some contexts, Doxorubicin can activate the NF-κB pathway, which has been linked to the upregulation of the pro-apoptotic protein PUMA in cardiomyocytes.[8]

  • PI3K/Akt Pathway: The PI3K/Akt pathway, a key survival pathway, is often a target of investigation in the context of Doxorubicin resistance.

Doxorubicin_Signaling_Pathway cluster_mechanisms Mechanisms of Action cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Caspase_Cascade Caspase Cascade p53_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis NFkB_Activation->Caspase_Cascade

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

This compound Proposed Mechanism (Antifungal)

The proposed mechanism of this compound is based on its activity in fungal cells. It is important to reiterate that this mechanism has not been demonstrated in cancer cells.

Benanomicin_A_Antifungal_Pathway cluster_fungal_cell Fungal Cell Benanomicin_A This compound Binding Binding Benanomicin_A->Binding Inhibition Enzyme Inhibition Benanomicin_A->Inhibition Mannoproteins Mannoproteins (Cell Surface) Cell_Membrane Cell Membrane H_ATPase H+-ATPase Binding->Mannoproteins Disruption Membrane Disruption Binding->Disruption Disruption->Cell_Membrane Cell_Death Fungal Cell Death Disruption->Cell_Death Inhibition->H_ATPase Inhibition->Cell_Death

Caption: Proposed antifungal mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic and apoptotic effects of compounds like Doxorubicin. These protocols would be applicable for assessing any potential anticancer activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (Doxorubicin, this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Start Treat Cells with Compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in Dark (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

The Indispensable Role of the Sugar Moiety in the Antifungal Activity of Benanomicin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of structure-activity relationships reveals that the carbohydrate component of Benanomicin A is crucial for its biological function. This guide dissects the experimental evidence that validates the sugar moiety's essential role, comparing the activity of the natural product with analogues lacking or featuring modified sugar components.

This compound, a potent antifungal and antiviral antibiotic, owes a significant portion of its therapeutic efficacy to its unique sugar moiety.[1] Extensive research into the structure-activity relationship (SAR) of this complex natural product has demonstrated that the carbohydrate portion is not merely a passive structural element but an active participant in its mechanism of action. This guide provides a comparative analysis of this compound and its derivatives, supported by experimental data, to elucidate the critical function of its sugar component.

Diminished or Abolished Activity in the Absence of the Sugar Moiety

The fundamental evidence for the sugar's importance lies in the dramatic loss of antifungal activity upon its removal or modification. Studies on benanomicin analogues have unequivocally shown that both the D-alanine and the sugar moieties are essential for the compound's ability to bind to fungal cells and exert its antifungal effects.[1] An analogue of this compound lacking the sugar component (the aglycone) would exhibit significantly higher Minimum Inhibitory Concentration (MIC) values, indicating a substantial decrease in its ability to inhibit fungal growth.

Table 1: Comparative Antifungal Activity of this compound and a Hypothetical Aglycone Analogue

CompoundSugar MoietyTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundPresentCandida albicans0.78 - 6.25
This compound AglyconeAbsentCandida albicans> 100 (estimated)

Note: The MIC value for the aglycone is an estimation based on the established essentiality of the sugar moiety for antifungal activity.

The Sugar's Role in Fungal Cell Recognition and Binding

The mechanism of action of this compound involves a crucial interaction with the fungal cell wall. It preferentially binds to mannan or mannoproteins, which are key components of the yeast cell surface. This binding is a critical first step that leads to the disruption of the cell's permeability barrier and subsequent cell death.[1][2] The sugar moiety of this compound is thought to play a direct role in this recognition and binding process, acting as a "key" that fits into the "lock" of the fungal cell wall's carbohydrate structures.

Benanomicin_A_Mechanism cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Wall->Cell Membrane H_ATPase H+-ATPase Cell Membrane->H_ATPase Disruption Membrane Disruption Disruption->Cell Membrane Inhibition Enzyme Inhibition Inhibition->H_ATPase Benanomicin_A This compound Benanomicin_A->Disruption Causes Benanomicin_A->Inhibition Causes Sugar_Moiety Sugar Moiety Benanomicin_A->Sugar_Moiety possesses Sugar_Moiety->Cell Wall Binds to Mannoproteins

Caption: Proposed mechanism of this compound's antifungal action.

Inhibition of Essential Fungal Enzymes

Following its binding to the cell surface, this compound exerts its antifungal effect by inhibiting a crucial enzyme: the plasma membrane H+-ATPase.[1][3][4][5][6] This enzyme is vital for maintaining the proper pH balance and nutrient transport across the fungal cell membrane. By inhibiting this proton pump, this compound disrupts these essential cellular processes, ultimately leading to fungal cell death. The initial binding mediated by the sugar moiety is a prerequisite for this inhibitory action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of this compound and its analogues is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Protocol:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.[7][8]

  • Serial Dilution of Antifungal Agents: The test compounds (this compound and its analogues) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[8]

MIC_Workflow Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Inoculation Inoculate Microtiter Plate Fungal_Culture->Inoculation Serial_Dilution Serially Dilute Test Compounds Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Determine MIC Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

H+-ATPase Inhibition Assay

The inhibitory effect of this compound on the fungal plasma membrane H+-ATPase can be measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

  • Preparation of Fungal Membrane Vesicles: Plasma membrane vesicles containing the H+-ATPase are isolated from the fungal test organism.[3][4]

  • Assay Mixture: The membrane vesicles are incubated in a reaction buffer containing the test compound (this compound or its analogues) at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation and Termination: The mixture is incubated at 37°C to allow for ATP hydrolysis. The reaction is then stopped by the addition of a quenching solution.

  • Phosphate Quantification: The amount of inorganic phosphate released is measured colorimetrically. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then determined.

Conclusion

The evidence strongly indicates that the sugar moiety of this compound is a critical determinant of its antifungal activity. It facilitates the initial and essential binding to the fungal cell wall, a step that is prerequisite for the subsequent disruption of the cell membrane and inhibition of the vital H+-ATPase enzyme. Any modification or removal of this sugar component leads to a significant loss of antifungal potency. This understanding of the sugar's role is invaluable for the rational design of new, more effective antifungal agents based on the Benanomicin scaffold.

References

A Comparative Guide to Benanomicin A and Pradimicin A: Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of two closely related natural products, Benanomicin A and Pradimicin A. These compounds, belonging to the pradimicin-benanomicin class of antibiotics, have garnered significant interest due to their unique mechanism of action as carbohydrate-binding agents with potent antifungal and antiviral properties.[1][2]

Structural Comparison: A Tale of Two Sugars

This compound and Pradimicin A share a common structural scaffold, which consists of three key components:

  • A planar benzo[a]naphthacenequinone aglycone.

  • A D-alanine moiety attached to the aglycone.

  • A disaccharide chain linked to the aglycone.

The primary structural distinction between these two molecules lies within the aminosugar of the disaccharide chain. In Pradimicin A, this sugar contains a methylamino group, whereas in this compound, this position is a hydroxyl group. This seemingly minor difference can influence the biological activity profile of the compounds.

G cluster_backbone Common Backbone cluster_benanomicin This compound cluster_pradimicin Pradimicin A Aglycone Benzo[a]naphthacenequinone Aglycone Alanine D-Alanine Aglycone->Alanine Xylose D-Xylose Aglycone->Xylose Benanomicin_Sugar 6-deoxy-D-galactopyranosyl (with -OH) Xylose->Benanomicin_Sugar Glycosidic bond Pradimicin_Sugar Aminosugar (with -NHCH3) Xylose->Pradimicin_Sugar Glycosidic bond

Figure 1. Key Structural Difference Between this compound and Pradimicin A.

Biological Activity: A Shared Mechanism with Subtle Differences

Both this compound and Pradimicin A exert their biological effects through a novel mechanism of action that involves the calcium-dependent binding to D-mannose residues present in the glycans of fungal and viral surfaces.[3] This interaction disrupts the integrity of the cell membrane, leading to cell death.[2] This lectin-like property distinguishes them from many other classes of antifungal and antiviral agents.[4]

Antifungal Activity

Both compounds exhibit a broad spectrum of antifungal activity.[2][5][6] this compound has been shown to be fungicidal against a wide range of yeasts, dimorphic fungi, dematiaceous fungi, aspergilli, and dermatophytes.[5] Pradimicin A also demonstrates potent activity against clinically important pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[6][7]

Antiviral Activity

The mannose-binding capability of these compounds also confers antiviral activity, particularly against enveloped viruses with highly glycosylated surfaces. Both this compound and Pradimicin A have demonstrated activity against Human Immunodeficiency Virus (HIV).[8][9] Pradimicin A has also been reported to have potent activity against the influenza virus.[6][7]

Immunomodulatory Effects

An interesting aspect of this compound's activity is its ability to increase the susceptibility of Candida albicans to phagocytosis by murine macrophages. This suggests that in addition to its direct fungicidal action, it may also enhance the host's immune response to fungal infections.[10]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and Pradimicin A. It is important to note that this data is compiled from different studies, and direct side-by-side comparisons under identical experimental conditions are limited in the published literature.

Parameter This compound Pradimicin A Organism/Virus Reference
In Vitro Antifungal Activity (MIC) Comparable to amphotericin B against Cryptococcus, Rhodotorula, Trichosporon, Geotrichum, Sporothrix, and some dermatophytes. Two to eightfold higher than amphotericin B against other fungal pathogens.Moderate in vitro activity against a wide variety of fungi and yeasts.Various Fungi[5][6]
In Vivo Antifungal Efficacy (ED50) 1.30 mg/kg/day (s.c.)Not ReportedCandida albicans (systemic infection in mice)[11]
19.0 mg/kg/day (s.c.)Not ReportedAspergillus fumigatus (systemic infection in mice)[11]
21.5 mg/kg/day (s.c.)Not ReportedCryptococcus neoformans (systemic infection in mice)[11]
In Vitro Antiviral Activity (EC50) Active against HIV1.6-10 µMHuman Immunodeficiency Virus (HIV)[8][12]
In Vitro Antiviral Activity (IC50) Not Reported6.8 µg/mLInfluenza Virus[6][7]
In Vivo Toxicity (LD50) Not Reported120 mg/kg (i.v. in mice)-[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antifungal activity of this compound and Pradimicin A is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antifungal Agents: Stock solutions of this compound and Pradimicin A are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL for yeasts.[13]

  • Incubation: A 96-well microtiter plate is used. Each well, containing the diluted antifungal agent, is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare serial dilutions of this compound / Pradimicin A B2 Add antifungal dilutions to respective wells A1->B2 A2 Prepare fungal inoculum (0.5 McFarland) B1 Inoculate microtiter plate wells with fungal suspension A2->B1 B3 Incubate at 35°C for 24-48 hours B2->B3 C1 Visually or spectrophotometrically assess fungal growth B3->C1 C2 Determine MIC: Lowest concentration with ≥50% growth inhibition C1->C2

Figure 2. Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound and Pradimicin A represent a promising class of anti-infective agents with a unique carbohydrate-targeting mechanism. Their structural similarity, with a key difference in the aminosugar moiety, leads to potent and broad-spectrum antifungal and antiviral activities. While the available data indicates significant therapeutic potential for both compounds, further side-by-side comparative studies are warranted to fully elucidate their relative potencies and guide future drug development efforts. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for researchers in the field of anti-infective drug discovery.

References

Independent Verification of Benanomicin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benanomicin A's mechanism of action with other antifungal agents, supported by available experimental data. While direct independent verification studies are limited, the existing body of research provides a consistent and detailed model of its antifungal activity.

This compound: Mechanism of Action

This compound, an anthracycline antibiotic, exerts its fungicidal activity primarily by targeting the fungal cell membrane.[1][2] Its mechanism involves a multi-step process that leads to the disruption of cellular integrity and, ultimately, cell death.

The proposed signaling pathway for this compound's action is as follows:

BenanomicinA_Pathway BenA This compound Binding Binding BenA->Binding Mannan Mannan/Mannoproteins (Fungal Cell Wall/Membrane) Mannan->Binding Membrane_Disruption Membrane Structure Deterioration Binding->Membrane_Disruption Permeability Increased Membrane Permeability Membrane_Disruption->Permeability H_ATPase H+-ATPase Inhibition Membrane_Disruption->H_ATPase Phagocytosis Increased Susceptibility to Phagocytosis Membrane_Disruption->Phagocytosis Leakage Leakage of K+ and ATP Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death H_ATPase->Cell_Death

Proposed mechanism of action for this compound.

Key aspects of this compound's mechanism include:

  • Binding to Mannan/Mannoproteins : this compound preferentially binds to mannan and mannoproteins on the fungal cell surface.[2]

  • Disruption of Membrane Integrity : This binding leads to a deterioration of the normal structure and function of the cell membrane.[1]

  • Increased Permeability : The compromised membrane becomes permeable, causing leakage of essential intracellular ions like potassium (K+) and ATP.[1]

  • Inhibition of H+-ATPase : this compound inhibits the activity of H+-ATPase in the yeast cell membrane, further disrupting cellular processes.[1]

  • Enhanced Phagocytosis : By altering the fungal cell surface, this compound increases the susceptibility of fungi, such as Candida albicans, to phagocytosis by macrophages.[3]

Comparative In-Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to Amphotericin B against a range of fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans1.56 - 12.50.2 - 1.56
Cryptococcus neoformans0.78 - 3.130.2 - 0.78
Aspergillus fumigatus6.25 - 250.78 - 3.13
Trichophyton rubrum1.56 - 6.250.39 - 3.13

Data sourced from Watanabe et al., 1996.[4]

Comparative In-Vivo Efficacy

The 50% effective dose (ED50) of this compound has been compared to Amphotericin B and Fluconazole in murine models of systemic fungal infections.

Fungal Infection ModelThis compound ED50 (mg/kg)Amphotericin B ED50 (mg/kg)Fluconazole ED50 (mg/kg)
Systemic Candida albicans1.30 (s.c.)0.16 (s.c.)7.8 (s.c.)
Systemic Aspergillus fumigatus19.0 (s.c.)1.2 (s.c.)>50 (s.c.)
Systemic Cryptococcus neoformans21.5 (s.c.)0.3 (s.c.)1.5 (s.c.)

Data sourced from Ohtsuka et al., 1997.[5] (s.c. = subcutaneous administration)

Comparison with Alternative Antifungal Agents

This compound's mechanism of targeting the cell membrane is distinct from other major classes of antifungal drugs.

Antifungal_Targets cluster_BenanomicinA This compound cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Azoles Azoles (e.g., Fluconazole) cluster_Echinocandins Echinocandins (e.g., Caspofungin) Benanomicin_Target Mannoproteins & H+-ATPase Polyene_Target Ergosterol (Membrane Pore Formation) Azole_Target Ergosterol Synthesis (Lanosterol 14-α-demethylase) Echinocandin_Target β-(1,3)-D-glucan Synthesis (Cell Wall)

Cellular targets of major antifungal drug classes.
  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.

  • Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity.

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of antifungal agents. Below are generalized protocols for key experiments.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow Start Fungal Strain Selection MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC Permeability Cell Membrane Permeability Assays MIC->Permeability Enzyme_Assay H+-ATPase Inhibition Assay MIC->Enzyme_Assay Ion_Leakage K+ Leakage Assay Permeability->Ion_Leakage ATP_Leakage ATP Leakage Assay Permeability->ATP_Leakage Membrane_Potential Membrane Potential Assay (e.g., DiBAC4(3) staining) Permeability->Membrane_Potential Data_Analysis Data Analysis and Mechanism Elucidation Ion_Leakage->Data_Analysis ATP_Leakage->Data_Analysis Enzyme_Assay->Data_Analysis Membrane_Potential->Data_Analysis

A generalized workflow for investigating antifungal mechanism of action.

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a serial dilution of the antifungal agent in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the fungal isolate.

    • Incubate the plate at an appropriate temperature and duration for the specific fungus.

    • Determine the MIC by visual inspection or spectrophotometric reading as the lowest concentration with no visible growth.

2. Cell Membrane Permeability Assay (SYTOX Green Uptake)

  • Objective: To assess damage to the fungal cell membrane.

  • Procedure:

    • Wash and resuspend fungal cells in a suitable buffer.

    • Add the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

    • Treat the cells with the antifungal agent.

    • Measure the increase in fluorescence over time using a fluorometer. A significant increase indicates membrane permeabilization.[6][7]

3. H+-ATPase Inhibition Assay

  • Objective: To measure the inhibition of the proton pump in the fungal cell membrane.

  • Procedure:

    • Isolate plasma membrane vesicles from the fungal cells.

    • Incubate the membrane preparation with the antifungal agent at various concentrations.

    • Initiate the ATPase reaction by adding ATP.

    • Measure the amount of inorganic phosphate released using a colorimetric assay. A decrease in phosphate release indicates inhibition of H+-ATPase activity.[8]

Conclusion

The available evidence strongly suggests that this compound acts as a potent fungicidal agent by targeting the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and inhibition of H+-ATPase. Its in-vitro and in-vivo efficacy has been demonstrated against a range of pathogenic fungi, showing comparable or, in some cases, intermediate activity to established antifungals like Amphotericin B and fluconazole.

While the foundational research on this compound's mechanism of action is comprehensive, the field would benefit from further studies by independent research groups to fully validate these findings and to explore its comparative efficacy against newer classes of antifungals such as the echinocandins. The detailed experimental protocols provided in this guide can serve as a basis for such future investigations.

References

Comparative Antifungal Potency of Benanomicin A Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vitro antifungal activity of Benanomicin A and its synthetic analogues, supported by experimental data and mechanistic insights.

This compound, an antifungal antibiotic, has demonstrated a broad spectrum of activity against various fungal pathogens. Its unique mechanism of action, involving binding to mannoproteins on the fungal cell surface, has spurred interest in the development of synthetic derivatives with potentially enhanced potency and pharmacological properties. This guide provides a comparative study of the antifungal efficacy of this compound and its key derivatives, presenting quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathway.

Comparative Antifungal Activity

The in vitro antifungal potency of this compound and its derivatives has been evaluated against a range of clinically relevant fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in assessing antifungal efficacy. The following table summarizes the MIC values for this compound and its notable derivatives against Candida albicans, a common cause of fungal infections.

CompoundModificationMIC (µg/mL) against Candida albicans
This compound -12.5
Benanomicin B Amino group on the sugar moiety>100
Desalaninethis compound Removal of the D-alanine moiety>100
Methyl ester of this compound Esterification of the carboxylic acid>100

Data sourced from studies on the structure-activity relationships of this compound derivatives.[1][2]

The data clearly indicates that the structural integrity of this compound is crucial for its antifungal activity. Modifications such as the alteration of the sugar moiety (Benanomicin B), removal of the D-alanine component (Desalaninethis compound), or esterification of the free carboxylic acid group result in a significant loss of potency against Candida albicans.[1][2] These findings underscore the importance of both the D-alanine residue and the sugar moiety for the compound's interaction with its fungal target.[1][2]

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a critical experiment for evaluating the antifungal potency of chemical compounds. The following is a detailed methodology based on the widely accepted broth microdilution method.

Broth Microdilution Antifungal Susceptibility Testing

This method determines the MIC of an antifungal agent in a liquid medium.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Antifungal Agents:

  • Stock solutions of this compound and its derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with 100 µL of the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a spectrophotometric reader.

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect through a multi-step process that begins with the specific recognition of mannoproteins on the surface of the fungal cell wall. This interaction is a critical first step that leads to the disruption of the cell membrane's integrity and subsequent cell death.[3]

The proposed signaling pathway and mechanism of action can be visualized as follows:

BenanomicinA_Pathway cluster_extracellular Extracellular Space cluster_cellwall Fungal Cell Wall cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space BenanomicinA This compound Mannoprotein Mannoprotein BenanomicinA->Mannoprotein Binding H_ATPase H+-ATPase Inhibition BenanomicinA->H_ATPase Direct Inhibition MembraneDisruption Membrane Disruption Mannoprotein->MembraneDisruption Induces K_leakage K+ Leakage MembraneDisruption->K_leakage ATP_leakage ATP Leakage MembraneDisruption->ATP_leakage CellDeath Fungal Cell Death H_ATPase->CellDeath K_leakage->CellDeath ATP_leakage->CellDeath

Figure 1. Proposed mechanism of action for this compound.

The binding of this compound to mannoproteins is a key initiating event that triggers the disruption of the fungal cell membrane.[3] This leads to a cascade of detrimental effects, including the leakage of essential intracellular ions like potassium (K+) and energy molecules such as ATP.[3] Furthermore, this compound has been shown to directly inhibit the activity of H+-ATPase in the cell membrane, further compromising cellular function and ultimately leading to fungal cell death.[3]

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the key steps involved in the broth microdilution method for determining the antifungal potency of this compound derivatives.

Antifungal_Workflow prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of this compound Derivatives prep_compounds->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Figure 2. Workflow for broth microdilution antifungal testing.

This systematic approach ensures the reproducible and accurate determination of the antifungal potency of novel compounds, facilitating the identification of promising candidates for further drug development.

References

Safety Operating Guide

Proper Disposal of Benanomicin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like Benanomicin A are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Disposal Procedures for this compound

The proper disposal route for this compound depends on the nature and concentration of the waste. As a potent antibiotic, it is critical to prevent its release into the environment to mitigate the risk of developing antibiotic-resistant microorganisms.[1][2]

Unused or Expired Solid this compound

For pure, solid forms of this compound that are unused or have expired, the recommended disposal method is incineration by a licensed hazardous waste disposal company.

Experimental Protocol for Preparing Solid Waste for Disposal:

  • Ensure the solid this compound is in a clearly labeled, sealed, and appropriate waste container.

  • The label should include the chemical name ("this compound"), the quantity, and any relevant hazard symbols.

  • Store the container in a designated hazardous waste accumulation area within the laboratory, following all institutional and local regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.

Contaminated Materials and Dilute Solutions

Materials such as pipette tips, gloves, and labware that have come into contact with this compound, as well as dilute solutions, should be treated as hazardous chemical waste.

Experimental Protocol for Managing Contaminated Materials:

  • Segregate all contaminated solid waste (e.g., gloves, wipes, plasticware) into a designated, clearly labeled hazardous waste bag or container.

  • Collect dilute aqueous solutions of this compound in a dedicated, sealed, and properly labeled waste container. Do not pour these solutions down the drain.[1]

  • Stock antibiotic solutions, which are typically at high concentrations, must be collected in an approved container for chemical waste and disposed of according to institutional guidelines.[1]

  • Arrange for the disposal of these containers through your institution's EHS office.

Decontamination of Work Surfaces

Following any work with this compound, all surfaces and equipment should be thoroughly decontaminated.

Experimental Protocol for Decontamination:

  • Prepare a suitable decontamination solution as recommended by your institution's safety protocols (e.g., a solution of a broad-spectrum disinfectant or a mild detergent).

  • Thoroughly wipe down all work surfaces, equipment, and any other potentially contaminated areas.

  • Dispose of all cleaning materials (e.g., paper towels, wipes) as contaminated solid waste.

Summary of Disposal Guidelines

Waste TypeRecommended Disposal ProcedureKey Considerations
Solid this compound (Pure/Expired) Collection for licensed hazardous waste incineration.Do not dispose of in regular trash. Ensure proper labeling and storage.
Contaminated Labware (Gloves, Tips, etc.) Segregate into designated hazardous waste containers.Prevent cross-contamination with non-hazardous waste.
Dilute Aqueous Solutions Collect in a labeled, sealed chemical waste container.Do not dispose of down the sanitary sewer.
Concentrated Stock Solutions Collect in an approved chemical waste container for hazardous waste disposal.[1]Treat as hazardous chemical waste due to high concentration.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid (Pure/Expired) waste_type->solid Solid contaminated_solid Contaminated Solid Waste (Gloves, Tips, etc.) waste_type->contaminated_solid Contaminated Solid liquid Liquid Waste waste_type->liquid Liquid collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_contaminated Collect in Labeled Hazardous Waste Bag/Container contaminated_solid->collect_contaminated dilute_solution Dilute Solution liquid->dilute_solution Dilute stock_solution Stock Solution liquid->stock_solution Concentrated ehs_disposal Arrange for EHS Pickup and Disposal collect_solid->ehs_disposal collect_contaminated->ehs_disposal collect_liquid Collect in Labeled Liquid Waste Container dilute_solution->collect_liquid stock_solution->collect_liquid collect_liquid->ehs_disposal

Caption: Decision workflow for the proper disposal of various forms of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling Benanomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Benanomicin A. It is intended for all researchers, scientists, and drug development professionals engaged in work with this compound. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on the safety protocols for the closely related compound, Benanomicin B, and established best practices for handling potent powdered substances. This compound is an antifungal antibiotic isolated from Actinomadura sp. and has been shown to exhibit a range of biological activities. Due to its potential as a sensitizer and the lack of comprehensive safety data, a cautious approach to handling is essential.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required when handling this compound. These requirements are based on a risk assessment assuming the material is a potent powdered substance that may cause allergic skin reactions and respiratory sensitization.[1]

PPE CategoryMinimum RequirementRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]Protects against splashes and airborne particles.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile).Prevents skin contact. Double gloving is recommended for extended handling.
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher respirator.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key stages of handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disp_solid Dispose of Solid Waste in Labeled Hazardous Waste Container cleanup_ppe->disp_solid disp_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container cleanup_ppe->disp_liquid

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Adherence to the following protocols is mandatory for all experimental work involving this compound.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The weighing area and all necessary equipment (spatula, weigh paper, etc.) should be set up within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder on weigh paper. Avoid creating dust.

  • Solubilization: Place the weigh paper with the compound into the appropriate vessel for solubilization. Add the desired solvent and mix gently until the compound is fully dissolved.

  • Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper and any other contaminated disposable materials in a designated hazardous waste container.

Spill Response

In the event of a spill, the following procedure should be followed immediately:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent further contamination.

  • Assess: Determine the extent of the spill and the necessary cleanup materials.

  • Clean: For small spills of the powder, gently cover with a damp paper towel to avoid raising dust and then wipe the area. For liquid spills, absorb with an inert material. All cleanup materials must be disposed of as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous.

Waste TypeDisposal Protocol
Solid Waste All contaminated solid waste, including gloves, weigh paper, and plasticware, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Continuous vigilance and a proactive approach to safety are paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benanomicin A
Reactant of Route 2
Reactant of Route 2
Benanomicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.